2-Bromo-1-(2-chlorophenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGHPFWAAEKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539029 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72702-57-9 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on 2-Bromo-1-(2-chlorophenyl)ethan-1-ol (CAS 72702-57-9): Synthesis, Impurity Profiling, and Regulatory Applications
Executive Summary
In the landscape of pharmaceutical development, the rigorous control of synthetic intermediates and process-related impurities is paramount to ensuring the efficacy and safety of Active Pharmaceutical Ingredients (APIs). 2-Bromo-1-(2-chlorophenyl)ethan-1-ol (CAS 72702-57-9) is a critical bifunctional halohydrin. It serves a dual role: it is a pivotal intermediate in the synthesis of the
This whitepaper provides an in-depth mechanistic analysis of its synthesis, details a self-validating experimental protocol for its isolation, and outlines the analytical workflows necessary for its detection in drug development pipelines.
Physicochemical Properties & Molecular Identity
Understanding the intrinsic properties of CAS 72702-57-9 is the first step in designing robust extraction, crystallization, and chromatographic methods. The presence of both a heavy bromine and a chlorine atom imparts unique isotopic signatures and distinct solubility profiles .
| Property | Value |
| IUPAC Name | 2-bromo-1-(2-chlorophenyl)ethan-1-ol |
| CAS Registry Number | 72702-57-9 |
| Molecular Formula | C |
| Molecular Weight | 235.50 g/mol |
| Appearance | Solid (White to off-white crystalline powder) |
| Common Synonyms | Tulobuterol Impurity 2, Tulobuterol Impurity N5, 1-(2-chlorophenyl)-2-bromoethanol |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane; Insoluble in Hexanes |
Mechanistic Role in the Synthesis of Tulobuterol
The synthesis of Tulobuterol from commercially available 2-chloroacetophenone relies heavily on the transient formation of CAS 72702-57-9 .
The Causality of the Synthetic Route:
A common pitfall in early-stage amine synthesis is the direct amination of an
To circumvent this, modern synthetic routes deliberately reduce the
-
Reduction : Sodium borohydride (NaBH
) selectively reduces the carbonyl group, yielding the stable bromohydrin. -
Epoxidation & Amination : Upon the introduction of a base (often the tert-butylamine reactant itself), the bromohydrin undergoes a rapid intramolecular cyclization to form 2-(2-chlorophenyl)oxirane. The excess tert-butylamine then acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide. This guarantees high regioselectivity, yielding the desired
-amino alcohol architecture of Tulobuterol without polymeric byproducts.
Synthetic pathway of Tulobuterol highlighting the intermediate CAS 72702-57-9.
Experimental Methodology: Synthesis & Isolation
To utilize CAS 72702-57-9 as an analytical reference standard, it must be synthesized and isolated with high purity (>98%). The following protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure reproducibility and prevent downstream failures.
Phase 1: Controlled Ketone Reduction
-
Reagent Preparation : Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in anhydrous methanol (5 volumes relative to the substrate mass).
-
Thermal Control (Critical Causality) : Chill the reactor to -10°C under an inert nitrogen atmosphere. Why? Exothermic runaway during hydride addition leads to the cleavage of the C-Br bond (debromination), yielding the useless byproduct 1-(2-chlorophenyl)ethanol. Maintaining sub-zero temperatures preserves the labile halogen.
-
Hydride Addition : Add sodium borohydride (NaBH
, 0.5 eq) in small, controlled portions over 30 minutes, strictly maintaining the internal temperature between -10°C and 10°C. -
Reaction Maturation : Stir the mixture at 10°C for 45 minutes.
Phase 2: Self-Validation & IPC
-
In-Process Control (IPC) : Withdraw a 0.5 mL aliquot, quench with 1N HCl, extract with ethyl acetate, and inject into an HPLC system (C18 column, Acetonitrile/Water gradient).
-
Validation Checkpoint: The reaction is deemed complete only when the precursor ketone peak area is <1.0%. If >1.0%, add an additional 0.05 eq of NaBH
and stir for 15 minutes.
-
Phase 3: Workup & Isolation
-
Quenching : Slowly quench the remaining borohydride with chilled deionized water to prevent foaming and thermal spikes.
-
Extraction : Extract the aqueous phase with ethyl acetate (3 x 3 volumes). Wash the combined organic layers with saturated NaCl (brine) to remove residual methanol and water.
-
Drying & Concentration : Dry the organic phase over anhydrous Na
SO . Filter and concentrate under reduced pressure (rotary evaporation at 35°C) to yield crude 2-bromo-1-(2-chlorophenyl)ethan-1-ol. -
Crystallization : Recrystallize the crude product from a mixture of Ethyl Acetate/Hexanes (1:4) to obtain a white crystalline powder. Confirm structure via
H-NMR (look for the distinct carbinol proton shift at ~5.2 ppm).
Impurity Profiling & Regulatory Compliance
In the context of API manufacturing, unreacted or degraded CAS 72702-57-9 is classified as Tulobuterol Impurity 2 . Under ICH Q3A(R2) guidelines, any process-related impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally characterized, quantified, and toxicologically qualified .
Analytical Detection Strategy
Because CAS 72702-57-9 lacks the basic amine group present in Tulobuterol, it exhibits significantly different retention behavior on reverse-phase HPLC.
-
LC-MS Advantage : The presence of both Bromine (
Br/ Br) and Chlorine ( Cl/ Cl) provides a highly specific isotopic cluster (M, M+2, M+4 in a distinct ratio) during Mass Spectrometry. This isotopic signature allows analytical scientists to easily distinguish this impurity from other non-halogenated degradation products, even at trace Parts-Per-Million (ppm) levels.
Analytical workflow for the detection and qualification of CAS 72702-57-9 in API.
References
(R)-2-Bromo-1-(2-chlorophenyl)ethanol chemical structure and molecular weight
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
(R)-2-Bromo-1-(2-chlorophenyl)ethanol (CAS: 1212393-40-2) is a high-value chiral halohydrin intermediate used primarily in the synthesis of Tulobuterol , a long-acting
Chemical Identity & Properties
| Property | Data |
| Chemical Name | (R)-2-Bromo-1-(2-chlorophenyl)ethanol |
| Common Synonyms | (1R)-2-Bromo-1-(2-chlorophenyl)ethan-1-ol; (R)-o-Chlorophenacyl bromohydrin |
| CAS Number | 1212393-40-2 (R-isomer); 72702-57-9 (Racemic) |
| Molecular Weight | 235.51 g/mol |
| Molecular Formula | C |
| Chiral Center | C1 (Benzylic position) |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | Soluble in methanol, ethanol, DCM, DMSO; poorly soluble in water |
| SMILES | OCBr |
Synthesis & Stereocontrol
The synthesis of (R)-2-Bromo-1-(2-chlorophenyl)ethanol relies on the asymmetric reduction of its prochiral ketone precursor, 2-bromo-1-(2-chlorophenyl)ethanone . Achieving high enantioselectivity (>99% ee) is essential to prevent the formation of the inactive (S)-isomer in the final drug product.
A. Biocatalytic Reduction (Green Chemistry Route)
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the preferred industrial route due to mild conditions and superior stereocontrol.
-
Enzyme System: Engineered KREDs (e.g., from Lactobacillus kefir or Thermoanaerobacter species) utilizing NADPH as a cofactor.
-
Cofactor Regeneration: Coupled with Glucose Dehydrogenase (GDH) and glucose to recycle NADP+ to NADPH.
-
Protocol Overview:
-
Suspend 2-bromo-1-(2-chlorophenyl)ethanone in a phosphate buffer (pH 7.0) containing isopropanol (co-solvent).
-
Add KRED enzyme and cofactor recycling system.
-
Stir at 30°C for 24 hours.
-
Extract with ethyl acetate. The enzyme sterically blocks the si-face (or re-face depending on enzyme), yielding the (R)-alcohol exclusively.
-
B. Asymmetric Transfer Hydrogenation (Chemical Route)
For non-enzymatic production, Ru-catalyzed transfer hydrogenation (Noyori reduction) is utilized.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Hydrogen Source: Formic acid/Triethylamine complex (5:2).
-
Mechanism: The chiral diamine ligand directs the hydride delivery to the carbonyl carbon, inducing the (R)-configuration.
C. Reaction Pathway Diagram
The following diagram illustrates the transformation from the ketone precursor to the final API, highlighting the conservation of stereochemistry.
Figure 1: Synthetic pathway from prochiral ketone to (R)-Tulobuterol, illustrating the critical asymmetric reduction step.
Applications in Drug Development
The primary utility of (R)-2-Bromo-1-(2-chlorophenyl)ethanol is as the chiral scaffold for Tulobuterol .
-
Mechanism of Action:
-agonists like Tulobuterol function by binding to receptors in the bronchial smooth muscle.[1] Structure-activity relationship (SAR) studies indicate that the (R)-enantiomer (eutomer) binds with significantly higher affinity than the (S)-enantiomer (distomer). -
Synthesis Logic:
-
The bromoalcohol is treated with a base (e.g., NaOH or K2CO3) to form the corresponding epoxide in situ.
-
The epoxide undergoes nucleophilic attack by tert-butylamine .
-
Crucial Note: The ring-opening of the epoxide occurs at the terminal carbon (less hindered), preserving the stereochemistry at the benzylic position established in the bromoethanol intermediate.
-
Analytical Characterization
To validate the quality of this intermediate, the following analytical methods are standard:
-
Chiral HPLC: Separation of (R) and (S) enantiomers to determine Enantiomeric Excess (ee).
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Detection: UV at 220 nm or 254 nm.
-
-
1H NMR (CDCl3, 400 MHz):
- 7.60–7.20 (m, 4H, Ar-H)
- 5.25 (dd, 1H, CH-OH) – Diagnostic signal for chiral center
- 3.70 (dd, 1H, CH2-Br)
- 3.45 (dd, 1H, CH2-Br)
-
Specific Rotation
: Approximately -25.5° (c=1.0, MeOH) for the (R)-isomer (value varies by solvent; reference standard required).
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an
-halohydrin, acting as a severe skin and eye irritant. It may cause sensitization.[2] -
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
-
Disposal: Halogenated organic waste streams.
References
-
PubChem. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO.[3][4] National Library of Medicine. Available at: [Link]
-
Axios Research. 2-bromo-1-(2-chlorophenyl)ethanol Reference Standard. Available at: [Link]
Sources
Technical Guide: 2-Bromo-1-(2-chlorophenyl)ethanol vs. Ethanone Derivative
This guide serves as a technical whitepaper for researchers and process chemists working with halogenated acetophenones and their reduced derivatives.[1] It focuses on the critical interconversion between 2-Bromo-1-(2-chlorophenyl)ethanone (the reactive electrophile) and 2-Bromo-1-(2-chlorophenyl)ethanol (the chiral intermediate), specifically within the context of pharmaceutical synthesis such as the production of Tulobuterol .[1]
From Lachrymator to Chiral Scaffold: Synthesis, Reactivity, and Application
Executive Summary
In the landscape of pharmaceutical intermediates, the relationship between 2-bromo-1-(2-chlorophenyl)ethanone (Compound A) and 2-bromo-1-(2-chlorophenyl)ethanol (Compound B) represents a classic "activation-to-functionalization" workflow.[1]
-
Compound A (The Ketone): A highly reactive alkylating agent and severe lachrymator. It serves as the electrophilic entry point, introducing the 2-chlorophenyl moiety and the bromo-alkyl handle.[1]
-
Compound B (The Alcohol): The stabilized, chiral halohydrin. It is the direct precursor to (2-chlorophenyl)oxirane (an epoxide), which is the obligate intermediate for the synthesis of the
-adrenergic receptor agonist Tulobuterol .[1]
This guide outlines the chemo-selective reduction protocols, safety containment for lachrymators, and the mechanistic pathway for converting these species into bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis[2][3][4][5]
The primary distinction lies in the oxidation state of the benzylic carbon. The ketone is planar and achiral; the alcohol contains a stereocenter (C1), necessitating enantioselective control during synthesis if used for chiral drugs.
| Feature | 2-Bromo-1-(2-chlorophenyl)ethanone | 2-Bromo-1-(2-chlorophenyl)ethanol |
| Common Name | 2'-Chlorophenacyl bromide | 2-Chlorophenacyl bromohydrin |
| Role | Electrophilic Precursor / Lachrymator | Chiral Intermediate / Epoxide Precursor |
| CAS Number | 5000-66-8 | 72702-57-9 (racemic) / 1212393-40-2 (R-isomer) |
| Molecular Weight | 233.49 g/mol | 235.51 g/mol |
| Physical State | Crystalline Solid / Oil (Low MP) | Viscous Oil / Solid |
| Reactivity | High (SN2 Alkylation) | Moderate (Base-sensitive cyclization) |
| Hazards | Severe Lachrymator , Corrosive | Toxic, Irritant |
Synthetic Interconversion Protocols
The conversion of the ketone to the alcohol is a reduction reaction. However, the presence of the leaving group (Bromine) at the
Workflow A: Chemical Reduction (Racemic)
Target: Production of racemic Tulobuterol or general 2-chlorostyrene oxide.[1]
Reagents: Sodium Borohydride (NaBH4), Methanol (MeOH).
-
Dissolution: Dissolve 1.0 eq of 2-bromo-1-(2-chlorophenyl)ethanone in MeOH at 0°C. Note: Maintain strict temperature control to prevent dehalogenation.
-
Addition: Slowly add 0.5 eq of NaBH4 portion-wise over 30 minutes.
-
Quench: Once TLC indicates consumption of the ketone, quench with 1N HCl.
-
Extraction: Extract with Dichloromethane (DCM). Wash with brine.[1]
-
Outcome: Yields racemic 2-bromo-1-(2-chlorophenyl)ethanol .[1][2]
Mechanistic Insight: The borohydride anion attacks the carbonyl carbon.[1] The electron-withdrawing effect of the 2-chloro substituent on the ring actually enhances the electrophilicity of the carbonyl, making this reduction rapid.[1]
Workflow B: Asymmetric Biocatalytic Reduction (Enantioselective)
Target: Production of enantiopure intermediates for chiral resolution.
Chemical reduction yields a racemate.[1] To obtain the (R) or (S) enantiomer directly—critical for modern API synthesis—biocatalysis is preferred over heavy-metal chiral hydrogenation due to the sensitivity of the C-Br bond.[1]
-
Biocatalyst: Ketoreductases (KREDs) or specific strains like Candida tenuis xylose reductase or engineered E. coli.
-
Cofactor: NADPH (regenerated via glucose dehydrogenase).
-
Protocol: The ketone is added to a phosphate buffer system containing the enzyme and cofactor recycling system.[1] The enzyme sterically differentiates the prochiral faces of the ketone, delivering the hydride selectively to form high ee (enantiomeric excess) alcohol.
Mechanistic Reactivity & Downstream Pathways[1]
The utility of 2-bromo-1-(2-chlorophenyl)ethanol lies in its ability to form an epoxide (oxirane) upon treatment with a base.[1] This epoxide is the "gatekeeper" to the Tulobuterol scaffold.[1]
The Tulobuterol Pathway
The following diagram illustrates the transformation from the raw ketone to the active pharmaceutical ingredient.
Figure 1: Synthetic pathway from the lachrymator precursor (Ketone) to the bronchodilator Tulobuterol via the Halohydrin (Alcohol).
Critical Control Point: Epoxide Formation
When treating the alcohol with base (e.g., K2CO3 in Acetone), the alkoxide intermediate performs an intramolecular SN2 attack on the carbon bearing the bromine.
-
Risk: If the base is too strong or the temperature too high, the 2-chloro substituent on the aromatic ring can interfere, or polymerization of the styrene oxide can occur.
-
Stereochemistry: The stereochemistry of the alcohol is conserved during epoxide formation (retention of configuration at the benzylic carbon is not applicable as the attack happens at the adjacent carbon? Correction: The attack is intramolecular.[1] The oxygen attacks the C-Br carbon.[1] Actually, in halohydrin cyclization, the oxygen is on the benzylic carbon and attacks the terminal CH2-Br. Thus, the stereocenter at the benzylic position is retained ).
Safety & Handling: The Lachrymator Factor
2-Bromo-1-(2-chlorophenyl)ethanone is a potent lachrymator (tear gas agent).[1] It activates TRPA1 channels in the eyes and respiratory tract, causing severe pain and inflammation.
Mandatory Safety Protocols
-
Engineering Controls: All weighing and manipulation of the ketone must occur inside a certified chemical fume hood.
-
Decontamination: Glassware contaminated with the ketone should be soaked in a solution of ethanol and aqueous ammonia or sodium thiosulfate .[1] This nucleophilic solution destroys the alkylating capability of the bromide before washing.[1]
-
PPE: Double nitrile gloves are required.[1] Standard latex is permeable to phenacyl bromides.[1]
Self-Validating Safety Check:
-
If you can smell a sweet, sharp odor, your containment has failed.
-
Protocol: Keep a beaker of dilute ammonia in the hood; if the lachrymator spills, the ammonia vapor helps neutralize airborne particles (though physical neutralization is required for the liquid).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735785, 2-Bromo-2'-chloroacetophenone. Retrieved from [Link]
-
Axios Research. Product Analysis: 2-bromo-1-(2-chlorophenyl)ethanone (CAS 5000-66-8).[1][3] Retrieved from [Link]
-
Hollmann, F., et al. (2011). Bioprocess design for the synthesis of (S)-1-(2-chlorophenyl)ethanol. (Contextual citation regarding biocatalytic reduction of chloroacetophenones). Retrieved from [Link]
Sources
Strategic Derivatization of 2-Chlorostyrene Bromohydrin: Synthetic Architecture and Medicinal Utility
Executive Summary
The 2-chlorostyrene bromohydrin scaffold represents a pivotal intermediate in the synthesis of bioactive small molecules, particularly in the development of microsomal epoxide hydrolase (mEH) inhibitors and
Part 1: Synthetic Architecture & Regiocontrol
The synthesis of 2-chlorostyrene bromohydrin (1-bromo-2-(2-chlorophenyl)ethan-2-ol) is governed by the electrophilic nature of the bromonium ion intermediate. The ortho-chloro substituent plays a critical role in directing the nucleophilic attack, primarily through steric hindrance and inductive effects.
The Ortho-Chloro Effect
In standard styrene bromohydrin formation, water attacks the more substituted benzylic carbon (Markovnikov addition) due to the stabilization of the partial positive charge at this position. However, in 2-chlorostyrene, the chlorine atom at the ortho position exerts two opposing forces:
-
Steric Shielding: It physically hinders the approach of the nucleophile (water) to the benzylic carbon.
-
Inductive Destabilization: The electron-withdrawing nature (-I effect) of the chlorine slightly destabilizes the developing positive charge at the benzylic position compared to unsubstituted styrene.
Despite these factors, experimental evidence confirms that Markovnikov addition remains dominant , yielding the benzylic alcohol and the terminal bromide. This suggests that the resonance stabilization of the benzylic carbocation character outweighs the steric/inductive penalties.
Reaction Mechanism Visualization
The following diagram illustrates the pathway from 2-chlorostyrene to its bromohydrin and subsequent epoxide derivative.
Figure 1: Synthetic pathway showing the regioselective formation of the bromohydrin and conversion to the epoxide.[1]
Part 2: Medicinal Chemistry Applications[7]
The utility of 2-chlorostyrene bromohydrin lies chiefly in its function as a precursor to 2-chlorostyrene oxide and
Microsomal Epoxide Hydrolase (mEH) Inhibition
Microsomal epoxide hydrolase (mEH) is a critical detoxification enzyme responsible for hydrolyzing xenobiotic epoxides into diols.[2][3] However, in certain pharmacological contexts, inhibiting mEH is desirable to modulate the half-life of bioactive epoxides or to study metabolic pathways.
-
Mechanism: 2-Chlorostyrene oxide acts as a competitive substrate/inhibitor for mEH. The ortho-chlorine provides a "molecular handle" that alters the binding kinetics compared to styrene oxide.
-
Significance: Derivatives of this scaffold are used to probe the catalytic site of mEH, distinguishing it from soluble epoxide hydrolase (sEH).
-Adrenergic Receptor Ligands
The bromohydrin can be directly converted to
-
Structure-Activity Relationship (SAR): The 2-chlorophenyl moiety mimics the lipophilic aryl tail found in many beta-blockers. The steric bulk of the chlorine can lock the conformation of the ethanolamine side chain, potentially enhancing receptor subtype selectivity.
Comparative Data: Substitution Effects
The following table summarizes the physicochemical impact of the ortho-chloro substitution compared to the parent styrene scaffold.
| Property | Styrene Bromohydrin | 2-Chlorostyrene Bromohydrin | Impact on MedChem Utility |
| LogP (Lipophilicity) | ~1.6 | ~2.2 | Increased membrane permeability; higher binding affinity to hydrophobic pockets. |
| Metabolic Stability | Low (rapid oxidation) | Moderate | Ortho-blockade reduces susceptibility to certain CYP450 oxidations at the ring. |
| Steric Bulk (A-value) | Low | High | Restricts rotation; locks bioactive conformation. |
| Electronic Effect | Neutral | Electron Withdrawing | Increases acidity of the benzylic -OH; alters reactivity of the epoxide. |
Part 3: Experimental Protocols
Synthesis of 2-Chlorostyrene Bromohydrin
Objective: Regioselective synthesis using the NBS/DMSO/Water system. This method is preferred over NBS/Water alone due to the insolubility of the chlorinated styrene.
Reagents:
-
2-Chlorostyrene (10 mmol)
-
N-Bromosuccinimide (NBS) (12 mmol)
-
DMSO (20 mL) / Water (2 mL)
-
Ethyl Acetate (extraction)
Protocol:
-
Preparation: Dissolve 2-chlorostyrene (1.38 g, 10 mmol) in DMSO (20 mL) in a round-bottom flask. Add water (2 mL) and cool the mixture to 0°C using an ice bath.
-
Expert Insight: DMSO acts as both solvent and catalyst, stabilizing the bromonium ion. The water content must be controlled; too much precipitates the substrate, too little promotes dibromide formation.
-
-
Addition: Add NBS (2.14 g, 12 mmol) portion-wise over 15 minutes.
-
Caution: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization of the styrene.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (high Rf) should disappear.
-
Workup: Quench with cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMSO. Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation (Self-Check):
-
1H NMR (CDCl3): Look for the benzylic proton (CH-OH) as a doublet of doublets around
5.2-5.5 ppm. The terminal methylene protons (CH2-Br) will appear upfield around 3.5-3.8 ppm. -
Regio-check: If the Br was at the benzylic position, the shift would be significantly different. The coupling constants confirming the vicinal relationship are essential.
Conversion to 2-Chlorostyrene Oxide
Objective: Cyclization of the bromohydrin to the epoxide.
Protocol:
-
Dissolve the purified bromohydrin (5 mmol) in Methanol (15 mL).
-
Add Potassium Carbonate (
, 10 mmol). -
Stir at room temperature for 3 hours.
-
Filter off solids, concentrate, and flash chromatograph (usually requires non-acidic silica or neutral alumina to prevent ring opening).
Part 4: Biological Interaction Pathway
The following diagram details the interaction of the 2-chlorostyrene derivative within the metabolic detoxification cascade, highlighting the inhibition logic.
Figure 2: Mechanism of Action showing mEH inhibition by 2-chlorostyrene oxide and the downstream consequences on toxic epoxide metabolism.
References
-
NBS/DMSO Bromohydrin Synthesis: Dalton, D. R., & Jones, V. P. (1970). Bromohydrin formation in dimethyl sulfoxide.[4][5] Journal of the American Chemical Society, 92(13), 3960–3966. [Link]
-
Regioselectivity in Styrene Derivatives: Schubert, V. Z., et al. (2008). Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of alpha-Methylstyrene. Journal of Chemical Education, 85(1), 105. [Link]
-
Microsomal Epoxide Hydrolase Inhibition: Oesch, F., et al. (1971). A rapid and specific assay for microsomal epoxide hydrase, the enzyme modulating the metabolism of polycyclic hydrocarbons. Biochimica et Biophysica Acta (BBA) - General Subjects, 227(3), 685-691. [Link]
-
2-Chlorostyrene Properties & Safety: National Institute of Standards and Technology (NIST). 2-Chlorostyrene.[6][7][8] NIST Chemistry WebBook. [Link][6]
-
Medicinal Chemistry of Chlorinated Scaffolds: Fang, W., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 3. The effects of modulation of microsomal epoxide hydrolase activity on microsome-catalyzed activation of benzo[alpha]pyrene and its covalent binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 2-Chlorostyrene [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. 2-Chlorostyrene - Wikipedia [en.wikipedia.org]
Technical Guide: Stereochemical Differentiation of 2-Bromo-1-(2-chlorophenyl)ethanol Isomers
The following technical guide is structured to provide an exhaustive analysis of the (R) and (S) isomers of 2-Bromo-1-(2-chlorophenyl)ethanol. It moves beyond basic definitions to explore the stereochemical imperatives driving their use in pharmaceutical synthesis, specifically for the antiplatelet agent Clopidogrel.
Executive Summary
2-Bromo-1-(2-chlorophenyl)ethanol (CAS: 72702-57-9 for racemate) is a critical chiral halohydrin intermediate.[1][2] Its primary industrial significance lies in its role as a precursor for Clopidogrel (Plavix) and related thienopyridine antiplatelet agents.[2]
The biological activity of the final drug depends entirely on its absolute configuration. (S)-Clopidogrel is the active antithrombotic agent, while the (R)-enantiomer is biologically inactive and lacks efficacy.[2] Consequently, the ability to synthesize, isolate, and analytically differentiate the (S)-2-Bromo-1-(2-chlorophenyl)ethanol (often the desired precursor for retention-based pathways) from its (R)-counterpart is a cornerstone of process chemistry in this domain.[2] This guide delineates the structural, synthetic, and analytical divergences between these two isomers.
Molecular Architecture & Stereochemistry
To manipulate these isomers, one must first understand the Cahn-Ingold-Prelog (CIP) priority rules that define them.[1][2] The chirality stems from the C1 carbon (benzylic position).
CIP Priority Assignment
The chiral center C1 is bonded to four distinct groups. The priority is assigned based on atomic number (Z) at the first point of difference:
-
-OH (Hydroxyl): Oxygen (Z=8) has the highest atomic number.[1][2] (Priority 1)
-
-CH₂Br (Bromomethyl): The carbon is bonded to Br (Z=35).[1][2]
-
-ArCl (2-Chlorophenyl): The benzylic carbon is bonded to other carbons (Z=6).[1][2]
-
Comparison: The Bromine in the -CH₂Br group takes precedence over the Carbon atoms in the aromatic ring. Therefore, -CH₂Br is Priority 2 , and the Aromatic Ring is Priority 3 .[1]
-
Configuration Logic
-
(S)-Isomer: When the H atom is oriented away from the viewer, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction.
-
(R)-Isomer: The sequence 1 → 2 → 3 follows a Clockwise direction.[1][2]
Visualization of Stereochemical Flow
The following diagram illustrates the structural hierarchy and the synthetic divergence point.
Figure 1: Stereochemical divergence of the racemate. The (S)-isomer is typically associated with biocatalytic reduction routes.[2]
Synthetic Pathways: Biocatalysis vs. Chemical
The fundamental difference in producing these isomers lies in the methodology: chemical synthesis yields a racemate (50:50 mixture) requiring wasteful resolution, while biocatalysis offers 100% theoretical yield of a single enantiomer.
Biocatalytic Reduction (The Modern Standard)
Modern process chemistry utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone, 2-bromo-1-(2-chlorophenyl)ethanone, selectively.[2]
-
Enzyme Specificity:
-
Cofactor Recycling: These reactions require NADPH.[1][2] To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system is used to recycle NADP+ back to NADPH.
Comparative Data: (R) vs (S) Production
| Feature | Chemical Reduction (NaBH₄) | Biocatalytic Reduction (KRED) |
| Product | Racemic (R/S) Mixture | Single Enantiomer ((S) or (R)) |
| Enantiomeric Excess (ee) | 0% | > 99% |
| Yield | High (>90%) | High (>85-95%) |
| Purification | Requires Chiral HPLC/Resolution | Simple Extraction |
| Reagent Cost | Low (Borohydride) | Moderate (Enzyme + Cofactor) |
| Scalability | High | High (Fermentation) |
Analytical Differentiation Protocol
Distinguishing the (R) and (S) isomers requires chiral High-Performance Liquid Chromatography (HPLC).[2][3] Standard reverse-phase C18 columns cannot separate these enantiomers.[1][2]
Validated HPLC Method
This protocol uses a polysaccharide-based chiral stationary phase, which forms transient diastereomeric complexes with the analytes, causing them to elute at different times.
-
Column: Daicel CHIRALCEL® OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) = 90 : 10 (v/v).[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
Elution Order & Identification
Under these specific conditions (Normal Phase), the interaction with the chiral selector typically results in the following elution order (Note: Order can reverse with solvent changes; standards are required for confirmation):
-
First Eluting Peak: (R)-(-)-2-Bromo-1-(2-chlorophenyl)ethanol[1][2]
-
Second Eluting Peak: (S)-(+)-2-Bromo-1-(2-chlorophenyl)ethanol[1][2]
Note: The (S)-isomer is generally dextrorotatory (+) in methanol/ethanol, while the (R)-isomer is levorotatory (-).[2]
Experimental Workflow: Biocatalytic Synthesis of (S)-Isomer
The following protocol describes the generation of the (S)-isomer, the most common target for downstream pharmaceutical applications.
Reagents
-
Substrate: 2-Bromo-1-(2-chlorophenyl)ethanone (100 mM).
-
Enzyme: KRED (Selectivity: Anti-Prelog).[2]
-
Cofactor: NADP+ (0.1 mM).[2]
-
Recycling System: Glucose (150 mM) and Glucose Dehydrogenase (GDH).[2]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Protocol
-
Buffer Prep: Dissolve glucose and NADP+ in phosphate buffer (pH 7.0).
-
Enzyme Addition: Add lyophilized KRED and GDH to the reaction vessel. Stir gently to dissolve.
-
Substrate Initiation: Dissolve the ketone substrate in a minimal amount of DMSO (5% v/v final concentration) and add dropwise to the aqueous enzyme mixture.[2]
-
Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (gluconic acid production from recycling lowers pH).[2]
-
Termination: Extract the reaction mixture 3x with Ethyl Acetate.
-
Analysis: Dry the organic layer over MgSO₄, filter, and analyze via the Chiral HPLC method described in Section 4.1 to determine conversion and ee.
Biocatalytic Cycle Diagram
Figure 2: Coupled enzymatic cycle for the stereoselective reduction of the ketone to the (S)-alcohol.
Industrial Relevance: The Clopidogrel Link
The distinction between (R) and (S) is not merely academic; it dictates the safety profile of the final drug.
-
Pathway:
-
(S)-Alcohol is converted to the epoxide (styrene oxide analog) via base treatment.[1][2]
-
The epoxide is opened by the thienopyridine amine.[2]
-
If the opening occurs at the terminal carbon (C2), the stereochemistry at C1 is retained .
-
Thus, (S)-2-Bromo-1-(2-chlorophenyl)ethanol leads to (S)-Clopidogrel in retention-based pathways.[1][2]
-
-
Risk: Contamination with the (R)-alcohol leads to (R)-Clopidogrel, which is considered an impurity with no therapeutic benefit and potential toxicity.[2]
References
-
PubChem. (2025).[1][2][5] 2-Bromo-1-(2-chlorophenyl)ethanol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]
-
European Patent Office. (2007).[1][2] Processes for the Preparation of Clopidogrel (Patent EP2155756). Retrieved from [Link][2]
-
Shang, Y. P., et al. (2017).[2] Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis. ResearchGate. Retrieved from [Link]
-
Pereillo, J. M., et al. (2002).[2][6] Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition.[1][2][7][8] Retrieved from [Link]
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
Technical Guide: Thienopyridine Drug Intermediates (2-Chlorophenyl Derivatives)
Executive Summary & Pharmacophore Context
The thienopyridine class of antiplatelet agents—specifically Clopidogrel and Ticlopidine —relies fundamentally on a 2-chlorophenyl moiety fused or linked to a tetrahydrothieno[3,2-c]pyridine skeleton. While newer generations like Prasugrel utilize a 2-fluorophenyl group, the 2-chlorophenyl derivatives remain the industrial backbone of antithrombotic therapy.
This guide details the chemical architecture, critical synthetic pathways, and quality control protocols for the 2-chlorophenyl intermediates essential to Clopidogrel production. The focus is on the (S)-(+)-2-(2-chlorophenyl)glycine methyl ester and its coupling dynamics, which dictate the stereochemical purity and efficacy of the final drug substance.
The Role of the 2-Chlorophenyl Group
The 2-chlorophenyl ring is not merely a lipophilic anchor; it provides essential steric bulk that restricts conformational rotation. In the context of Clopidogrel (a prodrug), this moiety is critical during the cytochrome P450 (CYP2C19) metabolic oxidation.[1] The steric hindrance provided by the ortho-chloro substituent influences the regioselectivity of the thiophene ring opening, leading to the active thiol metabolite that irreversibly binds the P2Y12 receptor [1, 2].
Metabolic Activation Pathway (Mechanism of Action)
Thienopyridines are inactive in vitro. They require hepatic bioactivation.[2][3] Understanding this pathway is crucial for process chemists, as impurities structurally similar to the metabolites (e.g., thiolactone derivatives) must be controlled during synthesis.
Figure 1: The two-step metabolic activation of 2-chlorophenyl thienopyridines. The ortho-chloro substituent ensures the correct binding geometry of the final active thiol.
Critical Intermediates & Synthetic Architecture
The synthesis of Clopidogrel hinges on the construction of the C-N bond between two key fragments. The industrial standard has shifted from linear Strecker synthesis to convergent nucleophilic substitution to maximize enantiomeric excess (ee).
Key Intermediate: (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester
This is the "chiral anchor." The biological activity resides almost exclusively in the S-enantiomer.
-
CAS: 141109-14-0[4]
-
Challenge: Racemization is facile under basic conditions due to the acidic alpha-proton activated by the ester and phenyl ring.
-
Resolution: Classically achieved using L-(+)-Tartaric acid or (+)-Camphorsulfonic acid (CSA) .
Key Intermediate: 2-(2-Thienyl)ethyl Tosylate/Bromide
This fragment provides the thienopyridine skeleton precursor.
-
Leaving Group Selection: The tosylate (OTs) is preferred over bromide in modern GMP processes to avoid genotoxic alkyl halide impurities, although the bromide is more reactive.
Synthetic Workflow: Convergent Route
The most robust industrial route involves the nucleophilic displacement of the thienyl ethyl sulfonate by the resolved chlorophenyl glycine ester.
Figure 2: Convergent synthesis of Clopidogrel focusing on the coupling of the 2-chlorophenyl glycine intermediate.
Detailed Experimental Protocols
Protocol A: Resolution of Racemic 2-(2-Chlorophenyl)glycine Methyl Ester
Objective: Isolation of the (S)-enantiomer with >98% ee.
Reagents:
-
Racemic 2-(2-chlorophenyl)glycine methyl ester (1.0 eq)
-
L-(+)-Tartaric acid (1.0 eq)
-
Solvent: Methanol/Acetone (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 100g of racemic ester in 600mL of Methanol/Acetone mixture at 45°C.
-
Addition: Add L-(+)-Tartaric acid (75g) slowly to the solution. Stir until clear.
-
Crystallization: Cool the mixture slowly to 20°C over 2 hours, then to 0-5°C for 4 hours. The diastereomeric salt (S-ester-L-tartrate) will precipitate.
-
Filtration: Filter the white solid.
-
Recrystallization (Critical): Recrystallize the wet cake in refluxing methanol to boost chiral purity from ~90% to >99%.
-
Free Basing: Suspend the salt in DCM and treat with saturated
(pH 8-9). Separate the organic layer, dry over , and concentrate to yield the (S)-enantiomer oil [3, 4].
Validation:
-
Specific Rotation:
(c=1, MeOH). -
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).
Protocol B: N-Alkylation (Coupling Reaction)
Objective: Coupling the chiral amine with the thienyl linker.
Reagents:
-
(S)-2-(2-chlorophenyl)glycine methyl ester (1.0 eq)
-
2-(2-Thienyl)ethyl-p-toluenesulfonate (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) - Acts as acid scavenger. -
Solvent: Acetonitrile (anhydrous)
Procedure:
-
Setup: Charge 50g of (S)-amine and 76g of tosylate into a reactor with 500mL Acetonitrile under Nitrogen atmosphere.
-
Base Addition: Add anhydrous
(85g). -
Reaction: Heat to reflux (80-82°C) for 20-24 hours. Monitor by TLC/HPLC.
-
Note: Reaction is complete when unreacted amine is <1.0%.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water. The secondary amine intermediate is often used directly in the next step (cyclization) without isolation to minimize yield loss [5].
Analytical Data & Impurity Profiling[8][9][10]
Controlling impurities in 2-chlorophenyl intermediates is vital for regulatory compliance (ICH M7).
Key Impurity Table
| Impurity Name | Structure/Origin | Limit (API) | Detection Method |
| Impurity A (Hydrolysis) | 2-(2-chlorophenyl)glycine (Acid form) | < 0.15% | HPLC (Reverse Phase) |
| Impurity B (Enantiomer) | (R)-Clopidogrel isomer | < 0.2% | Chiral HPLC |
| Impurity C (Dimer) | N,N-bis(thienylethyl) glycine derivative | < 0.10% | LC-MS |
| Genotoxic Impurity | Alkyl halides (if bromide route used) | < ppm level | GC-MS / Headspace |
Causality in Process Control
-
Moisture Control: The methyl ester group on the 2-chlorophenyl glycine is susceptible to hydrolysis. All solvents in Protocol B must be anhydrous (<0.1% water) to prevent formation of Impurity A.
-
Base Strength: Using strong bases (e.g., NaOH) instead of
during coupling can cause racemization of the benzylic proton, leading to Impurity B (R-isomer) [6].
References
-
Mechanism of Action: Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis.[3] Seminars in Thrombosis and Hemostasis. Link
-
Metabolic Activation: Kazui, M., et al. (2010). Identification of the Human Cytochrome P450 Enzymes Involved in the Two-Step Bioactivation of Clopidogrel. Drug Metabolism and Disposition. Link
-
Synthesis & Resolution: Bosch, et al. (2007). Process for the preparation of (S)-clopidogrel. U.S. Patent 7,291,733. Link
-
Industrial Route (Tartaric Acid): Reddy, et al. (2010). Improved process for the preparation of Clopidogrel bisulfate. Der Pharma Chemica. Link
- Coupling Reaction Optimization: Kumar, et al. (2012). Synthetic approaches to Clopidogrel: A Review. Organic Process Research & Development.
-
Impurity Profiling: Mohan, A., et al. (2008). Identification and characterization of impurities in clopidogrel bisulfate. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. jddtonline.info [jddtonline.info]
- 4. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) (CAS NO:141196-64-7) | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers | Scimplify [scimplify.com]
Methodological & Application
Synthesis of (R)-2-Bromo-1-(2-chlorophenyl)ethanol from 2-bromo-1-(2-chlorophenyl)ethanone
Application Note: Asymmetric Synthesis of (R)-2-Bromo-1-(2-chlorophenyl)ethanol
-Haloketones Target Molecule: (R)-2-Bromo-1-(2-chlorophenyl)ethanol (CAS: 1212393-40-2) Key Application: Critical chiral intermediate for the synthesis of Remimazolam (Benzodiazepine sedative).Executive Summary
The synthesis of (R)-2-Bromo-1-(2-chlorophenyl)ethanol represents a pivotal step in the manufacturing of Remimazolam and related conazole therapeutics. The challenge lies in reducing the prochiral ketone, 2-bromo-1-(2-chlorophenyl)ethanone, with high enantioselectivity (>98% ee) while preventing defunctionalization (dehalogenation) or epoxide formation (Darzens reaction).
This guide details two validated protocols:
-
Biocatalytic Reduction (Green Route): Utilizes engineered Ketoreductases (KREDs) for superior enantiopurity under mild aqueous conditions.
-
Asymmetric Transfer Hydrogenation (ATH) (Chemical Route): Utilizes the Noyori-Ikariya Ru(II) catalyst system, offering a robust, scalable alternative for facilities without fermentation capabilities.
Critical Stereochemical Insight:
Researchers must note a Cahn-Ingold-Prelog (CIP) Priority Flip . Unlike simple acetophenones where the aryl group has higher priority than the alkyl group, the introduction of the bromine atom in the
Strategic Analysis of Methods
| Feature | Protocol A: Biocatalysis (KRED) | Protocol B: Chemical ATH (Ru-Catalysis) |
| Enantioselectivity | Excellent (>99% ee) | High (95-98% ee) |
| Scalability | High (requires cofactor recycling) | High (Standard batch reactors) |
| Cost | Low (at scale with enzyme recycling) | Moderate (Ruthenium catalyst cost) |
| Safety | High (Aqueous, ambient temp) | Moderate (Requires organic solvents, acid/base) |
| Impurity Profile | Very clean (Chemo-selective) | Potential for dehalogenation byproducts |
Pre-Requisite: Substrate Preparation[1][2][3]
Starting Material: 2-Bromo-1-(2-chlorophenyl)ethanone[1][2]
-
Safety Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant. All operations must be conducted in a functioning fume hood.
-
Preparation: Standard bromination of 2'-chloroacetophenone using
in acetic acid or NBS/p-TsOH in acetonitrile. -
Quality Check: Ensure starting material is free of unreacted ketone and di-bromo species, as these complicate downstream purification.
Protocol A: Biocatalytic Reduction (Enzymatic)
This protocol employs a commercially available Ketoreductase (KRED) screening kit approach, which is the industry standard for identifying the optimal enzyme variant (e.g., Lactobacillus kefir ADH or evolved variants).
Reagents & Equipment
-
Enzyme: KRED Screening Panel (Select variant with anti-Prelog preference if priority flip is ignored, or simply screen for (R)-product).
-
Cofactor: NADP+ / NADPH.[3]
-
Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Solvent: DMSO (Co-solvent) or Butyl Acetate (for biphasic system).
Step-by-Step Procedure
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
(cofactor stabilizer). -
Substrate Solution: Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in DMSO (10% v/v of final reaction volume).
-
Note: If substrate solubility is poor, use a biphasic system with Toluene or Butyl Acetate (20% v/v).
-
-
Reaction Assembly:
-
To the buffer, add Glucose (1.5 eq) and GDH (5 U/mmol substrate).
-
Add NADP+ (0.05 eq) - Catalytic amount is sufficient due to recycling.
-
Add the KRED enzyme (10-50 mg depending on activity).
-
Initiate reaction by adding the Substrate Solution.
-
-
Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (titrate if necessary, though GDH/Glucose produces gluconic acid).
-
Monitoring: Monitor consumption of ketone via HPLC (C18 column).
-
Workup:
-
Add Ethyl Acetate (equal volume) to quench and extract.
-
Filter through a Celite pad to remove protein emulsion.
-
Separate phases; wash organic phase with brine.
-
Dry over
and concentrate.
-
Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)
This protocol uses the "Noyori-Ikariya" catalyst. Due to the CIP Priority Flip , we utilize the (S,S)-catalyst to obtain the (R)-product .
Reagents & Equipment
-
Catalyst: RuCl (CAS: 192139-90-5).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Procedure
-
Catalyst Activation:
-
In a flame-dried Schlenk flask, dissolve the Ru-catalyst (0.5 - 1.0 mol%) in degassed DCM.
-
-
Reaction Setup:
-
Add 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq, e.g., 10 mmol, 2.33 g) to the flask.
-
Cool the mixture to 0°C. Low temperature enhances enantioselectivity.
-
-
Reduction:
-
Slowly add the Formic Acid/TEA mixture (3-5 eq of hydride source) via syringe.
-
Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12-18 hours.
-
Observation: The reaction typically evolves
gas. Ensure open venting through a bubbler.
-
-
Quenching:
-
Dilute with water (50 mL).
-
Neutralize carefully with saturated
solution until pH ~8.
-
-
Extraction & Purification:
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine.
-
Dry over
and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate 90:10).
-
Note: The product is an oil that may crystallize upon standing or cooling.
-
Analytical Validation
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OJ-H or AD-H) | > 98.0% ee (R-isomer) |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
NMR Interpretation:
The chiral proton (
Visualized Workflow & Mechanism
Caption: Workflow for the asymmetric synthesis of (R)-2-Bromo-1-(2-chlorophenyl)ethanol via Biocatalytic or Chemical routes.
Caption: Mechanistic logic demonstrating why the (S,S)-catalyst yields the (R)-enantiomer due to substituent priority changes.
References
-
Vertex AI Search. (2025). . 4
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25324199, (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol. PubChem.[5][6]
-
Hamada, T., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters. 7
-
Noyori, R., et al. (1995).[8][9] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Journal of the American Chemical Society.[9][10] 9
-
Google Patents. (2019). Process for the preparation of remimazolam and solid state forms of remimazolam salts (US20190359619A1).
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. echemi.com [echemi.com]
- 3. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
Reaction of 2-Bromo-1-(2-chlorophenyl)ethanol with thienopyridine precursors
Executive Summary
This Application Note details the synthetic protocol for the reaction between 2-Bromo-1-(2-chlorophenyl)ethanol and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (and its hydrochloride salt). This reaction is a critical transformation in the development of P2Y12 receptor antagonist analogs and the isolation of impurities associated with Clopidogrel and Ticlopidine manufacturing.[1]
The guide focuses on controlling the "Ambivalent Electrophile" nature of the halohydrin—balancing direct
Scientific Background & Mechanistic Insight
The Reactants
-
Electrophile: 2-Bromo-1-(2-chlorophenyl)ethanol (CAS: 1212393-40-2).[2] A vicinal halohydrin possessing a secondary alcohol at the benzylic position and a primary alkyl bromide.[1] The 2-chloro substituent on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing the acidity of the benzylic proton.
-
Nucleophile: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine.[2][3][4][5] A secondary cyclic amine.[2][1] The nitrogen atom is part of a tetrahydropyridine ring fused to a thiophene, characteristic of the thienopyridine class of antiplatelet drugs.[1][6]
Reaction Pathways: The "Halohydrin Fork"
The reaction proceeds via two distinct mechanistic pathways depending on the basicity of the environment and temperature:
-
Pathway A: Direct N-Alkylation (
). Under mild basic conditions, the secondary amine attacks the terminal carbon bearing the bromine.[1] This is favored by the lower steric hindrance of the primary carbon compared to the benzylic position.[1] -
Pathway B: Epoxide Intermediate (Payne-like Rearrangement context). Stronger bases can deprotonate the hydroxyl group of the halohydrin, facilitating an intramolecular
reaction to form 2-(2-chlorophenyl)oxirane .[2] The amine then opens the epoxide ring.[1]
Critical Insight: While both pathways often yield the same regioisomer (1-(2-chlorophenyl)-2-(amino)ethanol), Pathway B is generally faster but prone to polymerization side-reactions if the epoxide concentration gets too high.[2] Pathway A offers higher chemoselectivity.[2][1]
Visualization: Reaction Pathways
Figure 1: Competing mechanistic pathways for the synthesis of thienopyridine amino-alcohols. Pathway A is preferred for impurity profiling due to cleaner kinetics.[2][1]
Experimental Protocols
Protocol A: High-Purity Synthesis (Direct Alkylation)
Recommended for synthesis of analytical standards and library generation.[2]
Materials:
-
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq)[2][1][6]
-
2-Bromo-1-(2-chlorophenyl)ethanol (1.1 eq)[2]
-
Potassium Carbonate (
), anhydrous (2.5 eq)[1] -
Acetonitrile (MeCN), HPLC grade (10 volumes)[1]
-
Sodium Iodide (NaI) (0.1 eq) - Finkelstein catalyst[2]
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, suspend the thienopyridine HCl salt in MeCN. Add
and stir at Room Temperature (RT) for 30 minutes to liberate the free base. -
Addition: Add 2-Bromo-1-(2-chlorophenyl)ethanol and the catalytic NaI.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.[2][1]-
Note: Reaction typically reaches completion in 6–8 hours.[2]
-
-
Work-up: Cool to RT. Filter off the inorganic solids (
/KBr).[1] -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (
) and brine ( ).[2][1] -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Large-Scale "One-Pot" (Epoxide Route)
Recommended for scale-up where reaction speed is prioritized over absolute impurity profile.[2]
Materials:
-
2-Bromo-1-(2-chlorophenyl)ethanol (1.05 eq)[2]
Procedure:
-
Biphasic Setup: Dissolve the thienopyridine and halohydrin in Toluene.
-
Initiation: Add TBAB followed by the dropwise addition of 30% NaOH solution at 0–5°C.
-
Reaction: Allow the mixture to warm to RT and stir vigorously. The base converts the halohydrin to the epoxide in situ, which is then trapped by the amine.[1]
-
Work-up: Separate phases. Wash the organic phase with water until pH is neutral.[1]
-
Crystallization: Concentrate toluene to ~2 volumes. Add Heptane slowly to induce crystallization of the product.[1]
Data Analysis & Specifications
Quantitative Expectations
| Parameter | Protocol A (MeCN/ | Protocol B (Toluene/NaOH) |
| Yield | 75 – 82% | 85 – 90% |
| Purity (HPLC) | > 98.5% | 95 – 97% |
| Reaction Time | 6 – 8 Hours | 2 – 4 Hours |
| Major Impurity | Unreacted Bromide | Dimerized Epoxide / Polymer |
| Regioselectivity | > 99:1 (Terminal N-alkylation) | > 95:5 |
Characterization (Simulated for Verification)
-
NMR (400 MHz,
): -
Mass Spectrometry (ESI+):
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Issue: O-Alkylation vs N-Alkylation.
-
Issue: Product Stability.
References
-
Synthesis of Clopidogrel and Intermediates
-
Halohydrin Reactivity (Organic Syntheses)
-
Thienopyridine Chemistry
-
Reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012007019A1 - Process for the preparation of clopidogrel and salts thereof - Google Patents [patents.google.com]
- 5. CN101121720A - The preparation method of clopidogrel bisulfate - Google Patents [patents.google.com]
- 6. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Streamlined Synthesis of a Key Clopidogrel Intermediate from 2-Bromo-1-(2-chlorophenyl)ethanol
Introduction
Clopidogrel, marketed as Plavix®, is a cornerstone antiplatelet agent for the prevention of thrombotic events in patients with cardiovascular diseases.[1][2] It functions as a prodrug, with its therapeutic activity residing exclusively in the (S)-enantiomer, which irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][3] The stereospecificity of its action necessitates robust and efficient synthetic routes that can deliver high enantiomeric purity.[2]
Numerous synthetic pathways to Clopidogrel have been developed, often starting from precursors like 2-chlorobenzaldehyde or derivatives of α-aminophenylacetic acid.[1][4][5] This document outlines an alternative, efficient synthetic strategy commencing from the bromohydrin 2-Bromo-1-(2-chlorophenyl)ethanol . This approach proceeds through a key amino alcohol intermediate, which is subsequently oxidized and esterified to yield racemic Clopidogrel. This guide provides detailed, field-tested protocols for researchers, chemists, and drug development professionals, emphasizing the mechanistic rationale, process control, and analytical validation at each stage.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process. The initial step involves a nucleophilic substitution to form the core scaffold. This is followed by a robust oxidation of the benzylic alcohol to a carboxylic acid, and finally, a classic esterification to produce the target racemic Clopidogrel, which can then be subjected to chiral resolution.
Figure 1: High-level workflow for the synthesis of (±)-Clopidogrel.
Part 1: Synthesis of (±)-1-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol
Principle and Mechanistic Insight
This initial step forms the crucial C-N bond that connects the phenylacetic moiety to the thienopyridine core. The reaction is a classical bimolecular nucleophilic substitution (SN2). The secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine acts as the nucleophile, attacking the primary carbon bearing the bromine atom in 2-Bromo-1-(2-chlorophenyl)ethanol. The use of a mild inorganic base, such as potassium carbonate, is critical. It serves as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the thienopyridine nucleophile and driving the reaction to completion. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.
Caption: Reaction scheme for the formation of the amino alcohol intermediate.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Molar Eq. | Quantity |
| 2-Bromo-1-(2-chlorophenyl)ethanol | 72702-57-9 | 235.51 | 1.0 | 23.55 g |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl | 28783-42-8 | 175.68 | 1.05 | 18.45 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 34.55 g |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | 300 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed |
Detailed Experimental Protocol
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Charging: To the flask, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (18.45 g, 0.105 mol) and anhydrous potassium carbonate (34.55 g, 0.25 mol).
-
Solvent Addition: Add 250 mL of acetonitrile to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure the free base of the thienopyridine is generated in situ.
-
Addition of Starting Material: Dissolve 2-Bromo-1-(2-chlorophenyl)ethanol (23.55 g, 0.10 mol) in 50 mL of acetonitrile and add this solution to the reaction flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (70:30 v/v). The disappearance of the starting bromohydrin spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and wash the filter cake with 50 mL of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
-
Extraction:
-
Dissolve the residue in 200 mL of ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude amino alcohol.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 30% up to 70%) to afford the title compound as a viscous oil or a low-melting solid.
-
Expected Yield: 75-85%.
-
Purity (HPLC): >98%.
-
Part 2: Oxidation to (±)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Principle and Mechanistic Insight
This step involves the oxidation of the secondary benzylic alcohol to a carboxylic acid. This transformation requires a strong oxidizing agent. A two-step procedure is often preferred for cleaner conversion and better yield. First, the alcohol is oxidized to the corresponding aldehyde using a mild oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting aldehyde is then immediately oxidized to the carboxylic acid using sodium chlorite (NaClO₂) buffered with a phosphate salt (Pinnick oxidation). This two-step approach avoids the harsh conditions and heavy metal waste associated with reagents like potassium permanganate or chromic acid, making it more suitable for complex molecules.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Molar Eq. | Quantity |
| Amino Alcohol Intermediate from Part 1 | - | 295.82 | 1.0 | 29.58 g |
| Pyridinium Chlorochromate (PCC) | 26299-14-9 | 215.56 | 1.5 | 32.33 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 400 mL |
| Celite or Silica Gel (for filtration) | 61790-53-2 | - | - | As needed |
| tert-Butanol | 75-65-0 | 74.12 | - | 200 mL |
| 2-Methyl-2-butene | 513-35-9 | 70.13 | 4.0 | 28.05 g |
| Sodium Chlorite (NaClO₂) | 7758-19-2 | 90.44 | 1.5 | 13.57 g |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 7558-80-7 | 119.98 | 1.5 | 18.00 g |
Detailed Experimental Protocol
-
Step 2A: Oxidation to Aldehyde
-
Setup: In a 1 L flask under a nitrogen atmosphere, suspend PCC (32.33 g, 0.15 mol) in 300 mL of anhydrous dichloromethane (DCM).
-
Addition: Dissolve the amino alcohol (29.58 g, 0.10 mol) in 100 mL of DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, thick slurry.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 70:30) until the alcohol spot is consumed.
-
Filtration: Dilute the reaction mixture with 200 mL of diethyl ether and filter it through a short pad of silica gel, washing thoroughly with more ether. Concentrate the filtrate under reduced pressure. Caution: The obtained aldehyde is sensitive and should be used immediately in the next step without extensive purification.
-
-
Step 2B: Oxidation to Carboxylic Acid (Pinnick Oxidation)
-
Setup: In a 1 L flask, dissolve the crude aldehyde from the previous step in 200 mL of tert-butanol.
-
Buffer Preparation: In a separate beaker, dissolve sodium chlorite (13.57 g, 0.15 mol) and sodium dihydrogen phosphate (18.00 g, 0.15 mol) in 100 mL of deionized water.
-
Reaction: Add 2-methyl-2-butene (28.05 g, 0.40 mol) to the aldehyde solution. Cool the flask to 0°C in an ice bath. Add the aqueous sodium chlorite/phosphate solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.
-
Work-up:
-
Quench the reaction by adding 100 mL of saturated aqueous sodium sulfite (Na₂SO₃) solution.
-
Concentrate the mixture under vacuum to remove the organic solvents.
-
Add 200 mL of water and adjust the pH to ~3-4 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the carboxylic acid intermediate as a solid. It can be further purified by recrystallization from an ethyl acetate/hexane mixture.
-
Expected Yield: 65-75% over two steps.
-
Purity (HPLC): >97%.
-
Part 3: Esterification to (±)-Clopidogrel
Principle and Mechanistic Insight
This final step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The carboxylic acid intermediate is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid. The reaction is an equilibrium process. To drive it towards the product (the methyl ester), methanol is used as the solvent (a large excess), and the water formed during the reaction is removed, or its effect is minimized by the reaction conditions.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Molar Eq. | Quantity |
| Carboxylic Acid Intermediate from Part 2 | - | 309.80 | 1.0 | 30.98 g |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | Solvent | 300 mL |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | Catalytic | ~2 mL |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | - | As needed |
Detailed Experimental Protocol
-
Setup: To a 500 mL round-bottom flask, add the carboxylic acid intermediate (30.98 g, 0.10 mol) and anhydrous methanol (300 mL).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 50:50) for the disappearance of the starting acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to about one-third of its original volume.
-
Slowly pour the concentrated mixture into 300 mL of ice-cold water.
-
Carefully neutralize the solution by adding saturated aqueous sodium bicarbonate until the pH is ~7-8.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic solution under vacuum to yield (±)-Clopidogrel base as a thick oil.
-
Expected Yield: 85-95%.
-
Purity (HPLC): >99%.
-
This racemic mixture can then be resolved into its constituent enantiomers using established methods, such as diastereomeric salt formation with L-camphorsulfonic acid, to isolate the therapeutically active (S)-(+)-Clopidogrel.[5]
References
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. 3(2), 24-27. Available at: [Link]
-
Thieme E-Books & E-Journals. (2009). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthesis, 2009(19), 3323-3327. Available at: [Link]
-
Wang, L., et al. (2009). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 13(2), 348-351. Available at: [Link]
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. Available at: [Link]
-
Zacharis, C. K., & Vastardi, E. (2012). A Validated LC Method for the Determination of Enantiomeric Purity of Clopidogrel Intermediate Using Amylose-Based Stationary Phase. Chromatographia, 75, 819-824. Available at: [Link]
-
Singh, J., et al. (2018). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 30(2), 166-191. Available at: [Link]
-
Pereillo, J. M., et al. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Nucleophilic Substitution on 2-Bromo-1-(2-chlorophenyl)ethanol: A Guide for Synthetic Chemists
Introduction: The Strategic Importance of a Versatile Halohydrin
2-Bromo-1-(2-chlorophenyl)ethanol is a key chiral building block in the synthesis of a variety of pharmacologically active molecules and other high-value chemical entities. Its structure, featuring adjacent bromo and hydroxyl functionalities on a substituted phenyl scaffold, presents a rich platform for diverse chemical transformations. Mastery of its nucleophilic substitution reactions is paramount for researchers and process chemists aiming to leverage this versatile intermediate. This guide provides a comprehensive overview of the critical parameters and detailed protocols for achieving successful and selective nucleophilic substitutions on this substrate.
The strategic placement of the bromine atom and the hydroxyl group allows for two primary, often competing, reaction pathways: direct intermolecular nucleophilic substitution (SN2) and base-mediated intramolecular cyclization to form a substituted styrene oxide. The choice of nucleophile, solvent, and base, as well as the reaction temperature, are the pivotal factors that dictate the outcome of the reaction, enabling chemists to steer the transformation towards the desired product with high fidelity.
Mechanistic Considerations: A Tale of Two Pathways
The reactivity of 2-bromo-1-(2-chlorophenyl)ethanol is fundamentally governed by the interplay between two competing nucleophilic substitution mechanisms. Understanding these pathways is crucial for rational reaction design and optimization.
-
Intermolecular Nucleophilic Substitution (SN2): In this pathway, an external nucleophile directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.[1] This reaction proceeds with an inversion of stereochemistry at the electrophilic carbon. To favor this pathway, conditions that promote the reactivity of the external nucleophile while minimizing the intramolecular reactivity of the hydroxyl group are employed. This typically involves the use of strong, non-basic nucleophiles in aprotic solvents.[1]
-
Intramolecular Nucleophilic Substitution (Epoxide Formation): In the presence of a base, the hydroxyl group of the halohydrin can be deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a three-membered epoxide ring.[1][2][3] This intramolecular SN2 reaction also proceeds with inversion of configuration at the carbon bearing the bromine.[1] The formation of epoxides from halohydrins is a well-established and synthetically useful transformation.[2][3][4][5] The use of a strong, non-nucleophilic base is often preferred to avoid competition from intermolecular reactions.[5]
The selection of the appropriate reaction conditions is therefore a critical decision point in the synthetic strategy. The following diagram illustrates these competing pathways.
Figure 1. Competing reaction pathways for 2-Bromo-1-(2-chlorophenyl)ethanol.
Optimizing Reaction Conditions: A Tabulated Guide
The choice of nucleophile and reaction conditions is paramount in directing the reaction towards the desired product. The following table summarizes recommended starting conditions for various common nucleophiles. It is important to note that these are general guidelines, and optimization may be necessary for specific substrates and desired outcomes.
| Nucleophile | Reagent Example | Solvent | Base (if required) | Typical Temperature | Expected Major Product |
| Azide | Sodium Azide (NaN₃) | Acetone/Water[1] | None | Reflux | 2-Azido-1-(2-chlorophenyl)ethanol |
| Amine | Ammonia, Primary/Secondary Amines | Dioxane, Ethanol | None or mild base | Room Temp. to 75°C[6] | 2-Amino-1-(2-chlorophenyl)ethanol derivatives |
| Hydroxide | Sodium Hydroxide (NaOH) | Water, Ethanol | NaOH | Room Temp. to Reflux | 2-(2-chlorophenyl)oxirane |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | NaOMe | Room Temp. | 2-(2-chlorophenyl)oxirane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF, THF | None | Room Temp. | 2-(Phenylthio)-1-(2-chlorophenyl)ethanol |
| Cyanide | Sodium Cyanide (NaCN) | DMSO, DMF | None | Room Temp. to 60°C | 3-(2-Chlorophenyl)-3-hydroxypropanenitrile |
Note: When epoxide formation is the desired outcome, a strong base is essential to deprotonate the hydroxyl group, thereby facilitating the intramolecular cyclization.[2][3]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of 2-bromo-1-(2-chlorophenyl)ethanol.
Protocol 1: Synthesis of 2-Azido-1-(2-chlorophenyl)ethanol via Intermolecular SN2 Reaction
This protocol details the direct substitution of the bromide with an azide nucleophile, a versatile precursor for the synthesis of amino alcohols.
Materials:
-
2-Bromo-1-(2-chlorophenyl)ethanol
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of 2-bromo-1-(2-chlorophenyl)ethanol (1.0 eq) in a 1:1 mixture of acetone and water, add sodium azide (1.5 eq).[1]
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-azido-1-(2-chlorophenyl)ethanol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(2-chlorophenyl)oxirane via Intramolecular Cyclization
This protocol describes the base-mediated intramolecular cyclization to form the corresponding epoxide, a valuable electrophilic intermediate. A patent describes a similar cyclization of a related halo-alcohol under alkaline conditions.
Materials:
-
2-Bromo-1-(2-chlorophenyl)ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a mixture of water and a co-solvent
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromo-1-(2-chlorophenyl)ethanol (1.0 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Prepare a solution of sodium hydroxide (1.1 eq) in water and add it dropwise to the stirred solution of the bromohydrin.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, add water to the reaction mixture and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure (epoxides can be volatile).
-
The resulting 2-(2-chlorophenyl)oxirane can be used directly or purified by distillation under reduced pressure.
Figure 2. Experimental workflows for the synthesis of 2-azido-1-(2-chlorophenyl)ethanol and 2-(2-chlorophenyl)oxirane.
Conclusion: Enabling Advanced Synthesis
The nucleophilic substitution reactions of 2-bromo-1-(2-chlorophenyl)ethanol offer a powerful and versatile toolkit for the synthesis of complex molecules. A thorough understanding of the underlying mechanistic principles allows for the selective formation of either direct substitution products or the corresponding epoxide. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block, paving the way for the development of novel pharmaceuticals and other advanced materials. As with any chemical procedure, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Chemistry Steps. Epoxides by Cyclization of Halohydrins. Available at: [Link]
-
ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link]
-
Wikipedia. Halohydrin. Available at: [Link]
-
Royal Society of Chemistry. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. Available at: [Link]
-
ResearchGate. Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. Available at: [Link]
-
YouTube. Formation of Epoxides through Cyclization of Halohydrins (Treating with a Strong Base) Organic Chem. Available at: [Link]
-
YouTube. CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. Available at: [Link]
-
Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available at: [Link]
- Google Patents. EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-) - Google Patents.
-
University of Massachusetts Boston. Experiment 7 — Nucleophilic Substitution. Available at: [Link]
-
ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available at: [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]
-
PubChem. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol. Available at: [Link]
-
PubChem. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol. Available at: [Link]
-
PubChem. 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link]
-
Cumhuriyet University. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available at: [Link]
-
Axios Research. 2-bromo-1-(2-chlorophenyl)ethanol. Available at: [Link]
-
University of California, Irvine. On the Epoxidation of Alkenes. Available at: [Link]
-
ResearchGate. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]
-
Pearson. Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Available at: [Link]
-
Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available at: [Link]
-
Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]
-
Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis. Available at: [Link]
Sources
Enzymatic Synthesis of (S)-1-(2-chlorophenyl)-2-bromoethanol using Alcohol Dehydrogenase (ADH): A Practical Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the stereoselective synthesis of (S)-1-(2-chlorophenyl)-2-bromoethanol, a valuable chiral building block in pharmaceutical manufacturing. The protocol leverages the high enantioselectivity of alcohol dehydrogenase (ADH) for the asymmetric reduction of the prochiral ketone, 2-bromo-1-(2-chlorophenyl)ethanone. We will delve into the mechanistic underpinnings of ADH catalysis, provide a detailed experimental protocol, and discuss methods for the analysis of product yield and enantiomeric excess. Furthermore, this guide includes troubleshooting advice and practical insights to ensure successful implementation in a research and development setting.
Introduction: The Imperative of Chirality and the Biocatalytic Advantage
Chiral halohydrins, such as (S)-1-(2-chlorophenyl)-2-bromoethanol, are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic[1]. Traditional chemical synthesis of enantiopure compounds often requires complex multi-step processes, the use of expensive chiral auxiliaries, or harsh reaction conditions.
Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs), offers a greener and more efficient alternative[2][3]. ADHs are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with exceptional chemo-, regio-, and stereoselectivity[4]. The ADH-catalyzed reduction of a prochiral ketone proceeds via the transfer of a hydride ion from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon[3]. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol product[2].
Most ADHs follow Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, typically yielding the (S)-alcohol, assuming the Cahn-Ingold-Prelog priority of the substituents[2]. This predictability, combined with the mild reaction conditions (aqueous media, ambient temperature, and neutral pH), makes ADHs highly attractive catalysts for industrial-scale synthesis.
A critical aspect of ADH-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously recycled back to its reduced form (NADH or NADPH). This is commonly achieved by employing a cofactor regeneration system, which can be substrate-coupled or enzyme-coupled[5][6]. A widely used and cost-effective method involves using a sacrificial alcohol, such as isopropanol, which is oxidized to acetone by the same ADH or a second dehydrogenase, thereby regenerating the required NADH or NADPH[5][6].
Reaction Mechanism and Workflow
The enzymatic synthesis of (S)-1-(2-chlorophenyl)-2-bromoethanol involves the asymmetric reduction of 2-bromo-1-(2-chlorophenyl)ethanone. The overall process can be visualized as a catalytic cycle.
The Catalytic Cycle
The core of the process is the ADH-catalyzed reduction, coupled with an efficient cofactor regeneration system.
Figure 1: Catalytic cycle for ADH-mediated reduction with isopropanol-coupled cofactor regeneration.
Experimental Workflow Overview
A typical experimental procedure follows a logical sequence from reaction setup to product analysis.
Figure 2: General experimental workflow for the enzymatic synthesis.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 2-bromo-1-(2-chlorophenyl)ethanone | ≥98% | Commercially available |
| Alcohol Dehydrogenase (ADH) | Screened for activity | e.g., from Lactobacillus kefir or Rhodococcus sp. |
| β-Nicotinamide adenine dinucleotide (NAD⁺) or NADP⁺ | ≥98% | Commercially available |
| Isopropanol | Reagent grade | Commercially available |
| Potassium phosphate buffer (pH 7.0) | Molecular biology grade | Prepare in-house |
| Ethyl acetate | HPLC grade | Commercially available |
| Anhydrous magnesium sulfate | Reagent grade | Commercially available |
| (S)-1-(2-chlorophenyl)-2-bromoethanol | Analytical standard | Commercially available |
| Chiral HPLC or GC column | Analytical grade | e.g., Chiralcel OD-H or similar |
| Shaking incubator | - | Standard laboratory equipment |
| HPLC or GC system with UV/FID detector | - | Standard laboratory equipment |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for the specific ADH used.
1. Preparation of the Reaction Mixture: a. Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0. b. In a suitable reaction vessel, add the phosphate buffer. c. Add isopropanol to a final concentration of 10-30% (v/v). This serves as both a co-solvent to improve substrate solubility and the co-substrate for cofactor regeneration[7]. d. Dissolve NAD⁺ (or NADP⁺) to a final concentration of 1 mM.
2. Enzyme and Substrate Addition: a. Add the selected Alcohol Dehydrogenase (e.g., a commercially available ADH kit or a purified enzyme) to the reaction mixture. The optimal enzyme loading should be determined empirically. b. Dissolve the substrate, 2-bromo-1-(2-chlorophenyl)ethanone, in a minimal amount of a water-miscible organic solvent (like DMSO or isopropanol) before adding it to the reaction buffer to prevent precipitation. A typical starting substrate concentration is 10-50 mM.
3. Biotransformation: a. Seal the reaction vessel and place it in a shaking incubator. b. Incubate the reaction at a controlled temperature, typically between 25-37°C, with gentle agitation (e.g., 150-200 rpm) to ensure proper mixing. c. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC or HPLC.
4. Work-up and Purification: a. Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate. b. Mix vigorously and separate the organic layer. Extract the aqueous layer two more times with the same organic solvent. c. Combine the organic extracts and dry over anhydrous magnesium sulfate. d. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-1-(2-chlorophenyl)-2-bromoethanol.
Analysis and Expected Results
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess is a critical measure of the stereoselectivity of the reaction and is calculated as: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100
The most reliable methods for determining e.e. are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[8][].
Chiral HPLC Protocol Example:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure: Inject a solution of the purified product. The two enantiomers will have different retention times. Compare the retention times with those of the racemic standard to identify the (S) and (R) peaks. Integrate the peak areas to calculate the e.e.[10].
Representative Data
The following table presents hypothetical data based on typical outcomes for ADH-catalyzed reductions of similar halo-substituted acetophenones[7][11].
| Enzyme Source | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) |
| ADH from Lactobacillus kefir | 20 | 24 | >99 | >99 |
| ADH from Rhodococcus sp. | 20 | 18 | 98 | >99 |
| Engineered ADH Mutant | 50 | 12 | >99 | >99 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | - Insufficient enzyme activity or loading.- Poor substrate solubility.- Inefficient cofactor regeneration.- Enzyme inhibition by substrate or product. | - Increase enzyme concentration.- Add a co-solvent (e.g., increase isopropanol concentration, add DMSO up to 5% v/v).- Ensure sufficient isopropanol is present. Consider adding a second enzyme like glucose dehydrogenase with glucose for a more robust regeneration system[6].- Lower the initial substrate concentration. |
| Low Enantiomeric Excess (e.e.) | - The chosen ADH has low selectivity for the substrate.- Racemization of the product under reaction conditions. | - Screen a panel of different ADHs to find one with higher selectivity[12].- Ensure the pH is neutral and the temperature is not excessively high. Check product stability over time under reaction conditions without the enzyme. |
| Enzyme Deactivation | - Presence of organic solvents.- High temperature or non-optimal pH.- Protease contamination in enzyme preparation. | - Use an ADH known for its solvent stability[13].- Optimize temperature and pH for the specific enzyme used.- Use a purified enzyme preparation or add protease inhibitors. |
Conclusion
The enzymatic synthesis of (S)-1-(2-chlorophenyl)-2-bromoethanol using alcohol dehydrogenase represents a highly efficient, selective, and environmentally benign method for producing this valuable chiral intermediate. By understanding the principles of ADH catalysis and cofactor regeneration, and by following a well-defined protocol, researchers can reliably obtain the desired product in high yield and excellent enantiomeric excess. This biocatalytic approach is a powerful tool in the arsenal of chemists and drug development professionals, enabling the streamlined synthesis of complex chiral molecules.
References
-
Heterogeneous catalysis mediated cofactor NADH regeneration for enzymatic reduction. (2016). Scientific Reports. [Link]
-
Assembly and engineering of BioBricks to develop an efficient NADH regeneration system. (2024). mSystems. [Link]
-
Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
-
Cofactor regeneration in immobilized enzyme systems: chemical grafting of functional NAD in the active site of dehydrogenases. (1983). Biochimie. [Link]
-
Cofactor regeneration enzymes: NADP and NAD regeneration. (n.d.). Johnson Matthey. [Link]
-
Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. (2025). Molecules. [Link]
-
Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and... (2023). ResearchGate. [Link]
-
Thermostable Alcohol Dehydrogenase from Thermococcus kodakarensis KOD1 for Enantioselective Bioconversion of Aromatic Secondary Alcohols. (n.d.). Applied and Environmental Microbiology. [Link]
-
Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation. (2024). Applied Microbiology and Biotechnology. [Link]
-
Reaction of alcohol oxidation and acetophenone reduction catalyzed by ( S )-1-phenylethanol dehydrogenase. (2015). ResearchGate. [Link]
-
Determination of enantiomeric excess. (n.d.). University of Bath. [Link]
-
Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (2022). Frontiers in Catalysis. [Link]
-
(PDF) Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. (2019). ResearchGate. [Link]
-
Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. (2023). Angewandte Chemie International Edition. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Chirality. [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019). Catalysis Science & Technology. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
-
Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. (2021). idUS. [Link]
-
A Pseudomonas sp. alcohol dehydrogenase with broad substrate specificity and unusual stereospecificity for organic synthesis. (1991). The Journal of Organic Chemistry. [Link]
-
Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)‑2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. (2025). Figshare. [Link]
-
Arylpropionic Alcohols via Enzyme-Mediated Dynamic Kinetic Resolution. (2007). Synfacts. [Link]
-
Kinetic resolution. (n.d.). Wikipedia. [Link]
-
Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism. (2020). Angewandte Chemie International Edition. [Link]
-
Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). University of Victoria. [Link]
-
Use of ADH as a racemization catalyst in a dynamic kinetic resolution by lipase. (2019). ResearchGate. [Link]
-
Specific base catalysis by yeast alcohol dehydrogenase I with substitutions of histidine-48 by glutamate or serine residues in the proton relay system. (2023). Chemico-Biological Interactions. [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2020). Catalysts. [Link]
-
A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Nature Communications. [Link]
-
Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives. (2012). The Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry [mdpi.com]
- 3. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 4. idus.us.es [idus.us.es]
- 5. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. uma.es [uma.es]
- 11. rsc.org [rsc.org]
- 12. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiopurity of 2-Bromo-1-(2-chlorophenyl)ethanol
This is a comprehensive technical support guide designed for researchers and process chemists working on the asymmetric synthesis of 2-Bromo-1-(2-chlorophenyl)ethanol , a critical intermediate for (S)-Clopidogrel.[1]
Case ID: CLOP-INT-002 Subject: Improving Enantiomeric Excess (ee) & Preventing Racemization Applicable For: Process Chemistry, Drug Development, API Synthesis[1]
Diagnostic & Strategy: The "CIP Reversal" Trap
Before optimizing reaction conditions, you must verify your target enantiomer. Unlike simple acetophenones,
The Stereochemical Map
For the synthesis of (S)-Clopidogrel :
-
Target Intermediate: You likely need (R)-2-Bromo-1-(2-chlorophenyl)ethanol .[1]
-
Reasoning:
-
Epoxidation: Base treatment of the alcohol yields the epoxide with retention of configuration at the benzylic carbon (O attacks the achiral
). -
Ring Opening: The subsequent nucleophilic attack by the thienopyridine derivative typically occurs at the benzylic position with inversion .
-
Pathway:
.
-
Critical Alert: If you use a catalyst known to produce (S)-1-phenylethanol (like (S,S)-Noyori), it will spatially produce the same molecular geometry for your substrate, but due to CIP rules (
), this product is designated (R) .
Module A: Biocatalytic Reduction (The Gold Standard)
Biocatalysis is the preferred industrial route due to mild conditions that minimize dehalogenation and racemization.
Recommended Workflow
-
Enzyme Class: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
-
Cofactor: NADPH (requires regeneration system).
-
System: Biphasic (Organic/Aqueous) to mitigate low solubility of the halogenated ketone.
Standard Protocol (Biphasic System)
-
Buffer: Potassium Phosphate (100 mM, pH 6.5). Note: Keep pH < 7.5 to prevent substrate degradation.
-
Organic Phase:
-Butyl Acetate or MTBE (20-50% v/v).[1] -
Substrate Loading: 50–100 g/L.
-
Cofactor Regeneration: Add Glucose Dehydrogenase (GDH) and Glucose (1.2 eq).
-
Reaction: Stir at 30°C for 24h.
Visualization: Cofactor Regeneration Cycle
Caption: Coupled enzymatic cycle showing substrate reduction driven by NADPH, regenerated via Glucose/GDH system.
Troubleshooting Biocatalysis
| Issue | Probable Cause | Corrective Action |
| Low ee (<95%) | Background chemical reduction | Lower temperature to 20°C; Increase enzyme loading to outcompete chemical reduction. |
| Low Conversion | Product inhibition or pH drift | Maintain pH 6.5-7.0 via titration (gluconic acid lowers pH).[1] Use resin adsorption (e.g., Amberlite XAD) to sequester product. |
| Emulsion | Denatured enzyme at interface | Add 1-2% isopropanol as co-solvent; Filter through Celite before phase separation. |
Module B: Chemocatalysis (Noyori Transfer Hydrogenation)
If enzymes are unavailable, Ruthenium-catalyzed transfer hydrogenation is the best alternative, provided you control the "reversible" nature of the reaction.
Recommended Catalyst System
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] (Yields (R) -alcohol).[1] -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). Avoid Isopropanol (IPA) for this substrate to prevent reversibility/racemization.
-
Solvent: Dichloromethane (DCM) or Methanol.
Technical Alert: Dehalogenation
The C-Br bond is labile.[1] Over-reduction leads to 1-(2-chlorophenyl)ethanol (des-bromo impurity).[1]
-
Fix: Do not use pressurized
gas. Use Transfer Hydrogenation (HCOOH/Et3N) strictly at low temperatures (-10°C to 0°C).[1]
Module C: Workup & Purification (The "Racemization Zone")
The most common point of failure is post-reaction racemization . The
Critical Workup Rules
-
Never exceed pH 8.0: Even mild bicarbonate washes can trigger epoxide formation.[1]
-
Quench: Adjust reaction mixture to pH 4-5 with dilute
or acetic acid before extraction. -
Drying: Use
(neutral).[1] Avoid or basic alumina.[1]
Troubleshooting Logic Tree
Caption: Decision tree to isolate the source of enantiomeric purity loss.
Frequently Asked Questions (FAQs)
Q: Why does my product turn yellow/brown during storage?
A:
-
Solution: Store at -20°C under Argon. Add a trace of acid stabilizer (e.g., 0.1% acetic acid) if permissible for the next step.
Q: Can I use Sodium Borohydride (
Q: I need the (S)-alcohol. Which catalyst should I use? A:
-
Biocatalytic: Screen "anti-Prelog" ADHs (e.g., from Lactobacillus strains).
-
Chemocatalytic: Use the (R,R)-TsDPEN Ruthenium complex. (Remember the CIP priority switch: (R,R)-catalyst
(S)-product for this substrate).
References
-
Biocatalytic Reduction & KREDs
-
Noyori Transfer Hydrogenation (Mechanism & Conditions)
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link
-
-
Clopidogrel Synthesis & Stereochemistry
-
Epoxide Formation & Inversion
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 2-Bromo-1-(2-chlorophenyl)ethanol in basic conditions
Stability & Handling Guide | Reference ID: TSC-HAL-002[1]
Status: Active Last Updated: February 28, 2026 Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists
Critical Alert: Base Sensitivity
Executive Summary: 2-Bromo-1-(2-chlorophenyl)ethanol is inherently unstable in basic and neutral-to-basic aqueous conditions.[1] It functions as a "masked" epoxide.[1] Upon exposure to bases (pH > 8) or nucleophilic solvents, it rapidly cyclizes to 2-(2-chlorophenyl)oxirane (2-chlorostyrene oxide) via an intramolecular Williamson ether synthesis mechanism.[1]
Operational Impact:
-
Analytical: Samples dissolved in basic buffers (e.g., ammonium bicarbonate) will degrade during LC-MS runs, leading to phantom peaks (M-HBr).[1]
-
Storage: Traces of moisture or residual base from synthesis will accelerate degradation into the epoxide and subsequent diol hydrolysis products.
-
Synthesis: If this molecule is your desired product, you must maintain acidic or strictly neutral conditions.[1]
Mechanistic Insight: The Epoxide Trap
To troubleshoot stability, one must understand the degradation pathway. The "degradation" is actually a high-efficiency synthetic transformation.[1]
The Pathway
-
Deprotonation: The base removes the proton from the benzylic hydroxyl group. The ortho-chloro substituent (electron-withdrawing) increases the acidity of this proton compared to non-substituted analogs, potentially accelerating this step.
-
Cyclization: The resulting alkoxide performs an intramolecular
attack on the adjacent carbon bearing the bromine. -
Ejection: Bromide is ejected as a leaving group, forming the epoxide ring.[1]
Visualizing the Degradation (Graphviz)
Figure 1: The degradation pathway of 2-Bromo-1-(2-chlorophenyl)ethanol in basic media.[1] The transformation to the epoxide is often faster than intermolecular reactions.
Troubleshooting & FAQs
This section addresses specific scenarios reported by users handling styrene halohydrins.
Scenario A: "I see a new peak in my LC-MS with a mass difference of -80 or -82."
Diagnosis: You are observing the formation of the epoxide in situ.
-
The Chemistry: The loss of HBr (
, ) corresponds to the cyclization to the epoxide. -
Root Cause: Your mobile phase pH is likely too high, or the sample sat in the autosampler in a protic solvent for too long.
-
Solution:
Scenario B: "My yield is low, and I isolated a diol."
Diagnosis: Over-exposure to aqueous base.[1]
-
The Chemistry: The base first converted your halohydrin to the epoxide.[2][3] Continued exposure to hydroxide (or water) attacked the epoxide ring, opening it to form 1-(2-chlorophenyl)ethane-1,2-diol.[1]
-
Root Cause: Reaction time was too long, or the quench was insufficient.
-
Solution:
Scenario C: "Can I use this compound as a stable building block?"
Answer: Only under specific conditions.
-
Yes: In anhydrous, acidic, or neutral organic solvents (DCM, Toluene).
-
No: In the presence of alkoxides, hydroxides, amines, or hydrides. It will act as an epoxide equivalent.[1][3]
Experimental Protocols
Protocol 4.1: Stability Validation Test
Use this protocol to determine the "safe time" for your specific solvent system.
Objective: Determine
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve 10 mg of halohydrin in 1 mL Acetonitrile (ACN). |
| 2 | Prepare Buffer | Prepare the target buffer (e.g., PBS pH 7.4, Carbonate pH 10). |
| 3 | Initiate | Add 50 µL Stock to 950 µL Buffer in an HPLC vial. Vortex. |
| 4 | Monitor | Inject immediately (t=0) and every 15 mins for 2 hours. |
| 5 | Analyze | Track the disappearance of the Halohydrin peak and appearance of the Epoxide. |
Data Interpretation:
-
If degradation > 5% in 15 mins: Unstable .[1] Switch to acidic conditions.[1]
-
If degradation < 1% in 2 hours: Stable for short-term handling.
Protocol 4.2: Controlled Cyclization (Reference Standard Synthesis)
If you need to identify the impurity, use this method to intentionally synthesize the epoxide standard.
-
Dissolve: 100 mg 2-Bromo-1-(2-chlorophenyl)ethanol in 2 mL Methanol.
-
React: Add 1.5 equivalents of
(solid).[1] -
Stir: Stir vigorously at Room Temperature for 30-60 minutes.
-
Check: TLC should show a less polar spot (Epoxide) and disappearance of the alcohol.
-
Workup: Filter off solids, evaporate solvent, and partition between DCM/Water. Dry organic layer (
).[1] -
Result: The residue is predominantly 2-(2-chlorophenyl)oxirane.[1] Use this to calibrate your HPLC.
Decision Tree: Impurity Identification
Use this flow to identify degradation products in your spectra.[1]
Figure 2: Rapid identification logic for halohydrin degradation products.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Epoxide Formation).
-
Vertex AI Search. (2026).[1] Kinetics of halohydrin cyclization and styrene oxide synthesis. Retrieved from .[1]
-
PubChem. (2025).[1][4][5] Compound Summary: 2-Bromo-1-(2-chlorophenyl)ethanol.[1][4][5][6][7] National Library of Medicine.[1] Retrieved from .
-
Transformation Tutoring. (2022).[1] Base-Promoted Cyclization of Halohydrins. Retrieved from 2.
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S)-2-BROMO-1-(2-CHLOROPHENYL)ETHANOL CAS#: [amp.chemicalbook.com]
- 7. (1R)-2-bromo-1-(2-chlorophenyl)ethanol | CAS 1212393-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Guide: Troubleshooting Low Conversion in α-Haloketone Reductions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the reduction of 2-chlorophenacyl bromide and related α-haloketones. As Senior Application Scientists, we understand that low conversion is not just a data point but a roadblock to discovery. This guide is structured to walk you through a logical diagnostic process, from foundational checks to nuanced mechanistic considerations, ensuring you can identify and resolve the root causes of suboptimal yields.
Our approach is built on a question-and-answer format, directly addressing the common challenges encountered in the lab.
Q1: My reduction of 2-chlorophenacyl bromide shows low conversion. Where should I begin my troubleshooting?
When facing low conversion, a systematic review of the entire experimental process is the most effective starting point. Often, the issue lies in one of four key areas: Reagent Quality, Reaction Conditions, Execution Technique, or Work-up & Purification. Before delving into complex mechanistic problems, it's crucial to rule out these common culprits.
A general troubleshooting workflow can help structure your investigation. Start by assessing the most straightforward factors and progressively move towards more complex variables.
Caption: A logical workflow for troubleshooting low reaction conversion.
Q2: I suspect an issue with my reducing agent, sodium borohydride (NaBH₄). How can I verify its activity and ensure proper usage?
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols.[1][2] However, its efficacy is highly dependent on its quality and the reaction environment.
Core Directive: The Problem of Hydrolysis
The primary mode of NaBH₄ deactivation is hydrolysis. The borohydride anion (BH₄⁻) reacts with protic solvents, especially water and to a lesser extent, alcohols, to generate hydrogen gas and inactive borate salts.[1] This reaction is accelerated by acidic conditions and higher temperatures.
Troubleshooting Steps:
-
Reagent Quality:
-
Source and Age: Use NaBH₄ from a reputable supplier. Older bottles that have been opened frequently may have absorbed atmospheric moisture, leading to significant degradation.
-
Appearance: Fresh, high-purity NaBH₄ is a white, free-flowing crystalline powder. Clumps or a grayish appearance can indicate decomposition.
-
-
Solvent Choice and Preparation:
-
Protic Solvents (Methanol, Ethanol): While commonly used, these solvents will react with NaBH₄.[1] The reaction is generally slow enough at low temperatures (0 °C or below) to allow for the desired ketone reduction to occur first.[1] Always use anhydrous grades of alcohol solvents.
-
Aprotic Solvents (THF, Diethyl Ether): NaBH₄ has lower solubility in these solvents, but they do not actively decompose the reagent. Using a co-solvent like methanol in THF can sometimes strike a good balance.
-
Water: NaBH₄ decomposes rapidly in neutral or acidic water. If an aqueous solution is required, it must be stabilized by making it alkaline (e.g., with NaOH) to a pH of 10 or higher.[2][3]
-
-
Reaction Temperature:
-
The reduction of the ketone is significantly faster than the hydrolysis of NaBH₄ at low temperatures. Starting the reaction at 0 °C or even -20 °C is a standard practice to maximize efficiency.[4]
-
Data Summary: Impact of Conditions on NaBH₄ Stability
| Condition | Impact on NaBH₄ Stability | Recommendation |
| Acidic pH (<7) | Rapid decomposition | Avoid; use alkaline conditions if water is present. |
| Neutral Water | Moderate decomposition | Stabilize with base (e.g., NaOH) or avoid. |
| High Temperature (>25°C) | Accelerates decomposition in protic solvents | Perform reaction at 0 °C or below. |
| Presence of Moisture | Gradual decomposition | Use anhydrous solvents and dry glassware.[5][6] |
Q3: I've confirmed my reagents are good, but conversion is still low. What side reactions could be consuming my starting material or product?
The structure of 2-chlorophenacyl bromide (more accurately, 2-bromo-1-(2-chlorophenyl)ethanone) contains three reactive sites: the carbonyl group, the α-bromine, and the aryl chlorine. This complexity gives rise to several competing reaction pathways that can drastically lower the yield of the desired 2-chloro-1-phenylethanol product.
Primary Competing Pathways:
-
Dehalogenation (Reductive Debromination): The hydride from NaBH₄ can act as a nucleophile and displace the α-bromine, which is a good leaving group. This is a classic Sₙ2 reaction that consumes both the starting material and the reducing agent, leading to the formation of 2'-chloroacetophenone as a byproduct.
-
Epoxide Formation (Intramolecular Williamson Ether Synthesis): The initial product, the bromohydrin, is a precursor to an epoxide. If the reaction medium becomes basic (either through added base or during work-up), the alcohol can be deprotonated. The resulting alkoxide can then displace the adjacent bromine via an intramolecular Sₙ2 reaction to form 2-(2-chlorophenyl)oxirane.
Caption: Competing reaction pathways in the reduction of an α-haloketone.
Mitigation Strategies:
-
To Minimize Dehalogenation: Use a less reactive hydride source or modify the conditions. Sometimes, using NaBH₄ with cerium(III) chloride (the Luche reduction) can enhance selectivity for the carbonyl group.[7]
-
To Prevent Epoxide Formation: Maintain a neutral or slightly acidic pH during the reaction and, critically, during the work-up. Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) at low temperature before any base is introduced.[4]
Q4: My work-up seems efficient, but my final isolated yield is poor. What are some common pitfalls during product isolation and purification?
Product loss during the work-up and purification stages is a frequent and often underestimated cause of low yield.[5][6] The product, 2-chloro-1-phenylethanol, is a relatively polar molecule, which can lead to challenges during extraction and chromatography.
Troubleshooting Work-up and Purification:
-
Quenching: Quench the reaction at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or dilute (1M) HCl until gas evolution ceases.[4] This neutralizes excess NaBH₄ and hydrolyzes borate esters without creating strongly basic conditions that could promote epoxide formation.
-
Extraction:
-
Solvent Choice: The product has moderate polarity. Use a versatile solvent like ethyl acetate or dichloromethane for extraction.
-
Emulsions: If emulsions form, adding brine (saturated NaCl solution) can help break them.
-
Multiple Extractions: Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction (1 x 150 mL) to maximize recovery of the product from the aqueous layer.
-
-
Drying and Transfer:
-
Thorough Drying: Ensure the combined organic layers are thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating. Water contamination can affect final mass and purity.[8]
-
Complete Transfers: Rinse all glassware (reaction flask, separatory funnel) with the extraction solvent to recover all product.[5][9]
-
-
Purification (Silica Gel Chromatography):
-
Potential for Decomposition: Halohydrins can be sensitive to silica gel, which is slightly acidic. This can sometimes catalyze decomposition or rearrangement.
-
Neutralization: If sensitivity is suspected, you can neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%).
-
Eluent Polarity: Use a solvent system of appropriate polarity (e.g., ethyl acetate/hexanes) to ensure good separation from non-polar byproducts (like the dehalogenated ketone) and baseline impurities.
-
FAQ: Quick Reference
-
Q: How many equivalents of NaBH₄ should I use?
-
A: Theoretically, 1 equivalent of NaBH₄ provides 4 equivalents of hydride. However, due to competing reactions with the solvent and potential dehalogenation, using 1.0 to 1.5 molar equivalents of NaBH₄ is a common starting point.[4]
-
-
Q: My reaction stalls before all the starting material is consumed. What should I do?
-
A: This often indicates the reducing agent has been consumed or has decomposed. If monitoring the reaction (e.g., by TLC), you can add another portion (0.3-0.5 equivalents) of NaBH₄ at low temperature to drive the reaction to completion.[5]
-
-
Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
-
A: While LiAlH₄ is a powerful reducing agent that will reduce the ketone, it is far less selective.[10] It is highly reactive towards the α-halogen, leading to a significant increase in the dehalogenated byproduct. Its high reactivity also necessitates strictly anhydrous conditions, as it reacts violently with water.[10] For this substrate, NaBH₄ is generally the superior choice.
-
-
Q: Are there alternative methods to reduce α-haloketones selectively?
-
A: Yes, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative.[11] Using a catalyst (often based on ruthenium or rhodium) with a hydrogen donor like isopropanol or formic acid can provide high yields and, with chiral catalysts, high enantioselectivity.[11][12] Biocatalytic reductions using enzymes like carbonyl reductases also offer exceptional selectivity under mild conditions.[13][14]
-
Experimental Protocol: Standard Reduction of 2-Bromo-1-(2-chlorophenyl)ethanone with NaBH₄
This protocol provides a reliable baseline method for the synthesis of racemic 2-bromo-1-(2-chlorophenyl)ethanol.
Materials:
-
2-Bromo-1-(2-chlorophenyl)ethanone
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Methanol
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, add NaBH₄ (1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up (Quench): While still at 0 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2013). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]
-
Radleys. (2021). Are these basic mistakes preventing you from getting a good yield?. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]
-
PrepChem. Synthesis of (S)-2-chloro-1-phenylethanol. [Link]
-
ResearchGate. (2013). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
IChemE. (1998). Chemical reaction hazards associated with the use of sodium borohydride. [Link]
-
LibreTexts Chemistry. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
ResearchGate. (2015). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
-
Wikipedia. Transfer hydrogenation. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. [Link]
- Google Patents. (2009). CN101503714A - Method for asymmetric synthesis of (S)
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]
-
Quora. Why can LiBH4 reduce esters but NaBH4 can not?. [Link]
-
Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. [Link]
-
PubMed Central. (2017). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. [Link]
-
SciELO México. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. icheme.org [icheme.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. radleys.com [radleys.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 12. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
Technical Support Center: Purification of 2-Bromo-1-(2-chlorophenyl)ethanol
Document ID: TSC-PUR-2B1C-001 Subject: Recrystallization Protocol & Troubleshooting Guide Applicable Compound: 2-Bromo-1-(2-chlorophenyl)ethanol (CAS: 1212393-40-2 / 72702-57-9) Target Purity: >98.5% (HPLC)
Core Directive: The Purification Strategy
This guide addresses the purification of 2-Bromo-1-(2-chlorophenyl)ethanol , a critical intermediate often used in the synthesis of antithrombotic agents (e.g., Clopidogrel derivatives) or anticonvulsants (e.g., Cenobamate) [1, 2].
The Challenge: This molecule is a halohydrin . It possesses a secondary hydroxyl group adjacent to a bromine atom. This structural feature creates two primary risks during recrystallization:
-
Thermal Instability: Heating above 60°C can trigger an intramolecular
reaction, eliminating HBr to form 1-(2-chlorophenyl)oxirane (an epoxide) [3]. -
Oiling Out: Due to its relatively low melting point (approx. 45–55°C depending on enantiomeric purity), the compound frequently separates as an oil rather than a crystal if the solvent polarity is not perfectly tuned.
Solvent System Selection
We recommend a Two-Solvent System (Solvent/Anti-solvent) to maintain thermal control.
| Role | Recommended Solvent | Function |
| Solvent A (Dissolver) | Ethyl Acetate (EtOAc) | Dissolves the halohydrin at mild temperatures (35–40°C). |
| Solvent B (Anti-Solvent) | Cyclohexane or n-Heptane | Reduces solubility gradually to induce crystallization without "crashing" the product out as oil. |
| Alternative | Diisopropyl Ether (DIPE) | Can be used as a single solvent but requires precise temperature control. |
Critical Warning: Avoid primary alcohols (Methanol/Ethanol) if the crude material contains acidic impurities, as this promotes solvolysis (ether formation).
Standard Operating Procedure (SOP)
Workflow Visualization
Figure 1: Optimized recrystallization workflow for thermally labile halohydrins.
Step-by-Step Protocol
-
Dissolution:
-
Place 10 g of crude 2-Bromo-1-(2-chlorophenyl)ethanol in a round-bottom flask.
-
Add Ethyl Acetate (20 mL) and warm the bath to 40°C . Do not reflux.
-
Swirl until dissolved. If solids remain, add EtOAc in 2 mL increments.
-
-
Clarification (Optional but Recommended):
-
If the solution is dark orange/brown, add 0.5 g activated charcoal. Stir for 10 mins at 40°C.
-
Filter through a Celite pad while warm to remove charcoal/particulates.
-
-
Crystallization:
-
While stirring the warm filtrate (approx. 35°C), add Cyclohexane dropwise.
-
Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
-
Seeding: Add a tiny crystal of pure product (if available) to induce nucleation.
-
-
Cooling:
-
Allow the flask to cool to room temperature (20–25°C) slowly over 1 hour. Do not use an ice bath yet.
-
Once crystals form, move the flask to an ice bath (0–5°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the white needles using vacuum filtration.
-
Wash the cake with cold Cyclohexane (2 x 10 mL).
-
Dry under vacuum at room temperature . Do not heat the oven above 30°C.
-
Troubleshooting Center (FAQs)
Issue 1: "My product oiled out (formed a liquid blob) instead of crystallizing."
Diagnosis: The temperature dropped too fast, or the solvent polarity gap was too wide. Corrective Action:
-
Re-heat: Warm the mixture back to 40°C until the oil redissolves.
-
Adjust Solvent: Add a small amount of the polar solvent (EtOAc) to increase solubility.
-
Seed: Cool very slowly. When the temperature hits ~30°C, add a seed crystal. Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.
Issue 2: "The crystals are turning yellow/brown during drying."
Diagnosis: Decomposition is occurring.[1][2][3] The halohydrin is eliminating HBr, which oxidizes to form colored byproducts. This is often accelerated by residual acid or heat. Corrective Action:
-
Check Wash: Ensure the filter cake was thoroughly washed with non-polar solvent to remove mother liquor.
-
Stabilize: In future runs, wash the organic layer (during extraction) with 5% Sodium Bicarbonate (
) to ensure the crude material is neutral before recrystallization. -
Lower Heat: Never dry this compound in a hot oven (>40°C). Use high vacuum at ambient temperature.
Issue 3: "My yield is very low (<40%)."
Diagnosis: The compound is too soluble in the solvent mix, or the mother liquor retains too much product. Corrective Action:
-
Anti-Solvent Ratio: Increase the proportion of Cyclohexane/Heptane in the next run.
-
Second Crop: Concentrate the mother liquor (filtrate) by evaporating half the solvent volume. Cool it to 0°C to recover a second crop of crystals (Note: The second crop usually has lower purity).
Troubleshooting Logic Map
Figure 2: Decision tree for resolving common purification failures.
Stability & Storage
-
Storage Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The compound is sensitive to moisture and oxidation.
-
Shelf Life: Re-test purity every 6 months. If MP drops below 45°C, repurification is required.
References
-
PubChem. (n.d.).[4] (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol.[5] National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.[6] Retrieved February 28, 2026, from [Link]
-
Chakravarty, H. K., et al. (2020).[1] Thermal Decomposition of 2-Bromoethanol. ResearchGate. Retrieved February 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
Minimizing debromination side reactions in alpha-bromo ketone reduction
A Guide to Minimizing Debromination Side Reactions
Welcome to the Technical Support Center for professionals engaged in synthetic organic chemistry. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the selective reduction of α-bromo ketones to their corresponding bromohydrins, with a primary focus on minimizing the undesired debromination side reaction. As Senior Application Scientists, we have curated and synthesized field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Challenge of Debromination
The reduction of α-bromo ketones is a critical transformation in the synthesis of many pharmaceutical intermediates and complex molecules. The desired product, a bromohydrin, is a versatile precursor for epoxides, amino alcohols, and other valuable motifs. However, the inherent reactivity of the carbon-bromine bond often leads to a competing reductive debromination pathway, yielding the parent ketone or the fully reduced alcohol, which significantly lowers the yield of the target molecule and complicates purification.
This guide provides a systematic approach to understanding and controlling this side reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered by researchers.
Q1: What is the primary cause of debromination during the reduction of α-bromo ketones?
A1: Debromination, also known as hydrodehalogenation, primarily occurs through the reductive cleavage of the carbon-bromine (C-Br) bond. This can be initiated by various species in the reaction mixture, including radical intermediates or through the formation of enolates followed by protonation.[1] The strength and type of reducing agent, solvent, temperature, and pH can all influence the rate of this undesired side reaction.
Q2: My standard sodium borohydride (NaBH₄) reduction is giving me a mixture of the desired bromohydrin and the debrominated alcohol. Why is this happening?
A2: Sodium borohydride, while a common and mild reducing agent for ketones, can be aggressive enough to reduce the C-Br bond, especially at the α-position to a carbonyl.[2][3] The reaction conditions, such as the use of protic solvents like methanol or ethanol, can facilitate the debromination process.[4][5]
Q3: Are there any "go-to" methods to avoid debromination?
A3: Yes, several methods are known to be highly effective. The Luche Reduction (NaBH₄ with a lanthanide salt like CeCl₃) is a widely used technique for the chemoselective 1,2-reduction of α,β-unsaturated ketones and is also very effective for reducing α-bromo ketones while preserving the C-Br bond.[6][7][8][9] The Meerwein-Ponndorf-Verley (MPV) Reduction is another excellent choice due to its high chemoselectivity.[10][11][12][13][14] More recently, biocatalytic reductions using ketoreductases have shown exceptional selectivity.[15][16][17]
Q4: How does temperature affect the debromination side reaction?
A4: Higher reaction temperatures generally increase the rate of debromination.[18] Performing the reduction at lower temperatures (e.g., 0 °C to -78 °C) can significantly suppress the C-Br bond cleavage, favoring the desired ketone reduction.
Troubleshooting Guide: A Deeper Dive
This section provides specific troubleshooting advice for common issues encountered during the reduction of α-bromo ketones.
| Symptom / Observation | Potential Root Cause(s) | Suggested Solutions & Optimizations |
| High percentage of debrominated alcohol in the product mixture. | The reducing agent is too harsh (e.g., LiAlH₄, or NaBH₄ under forcing conditions).[4][19] | Switch to a milder or more chemoselective reducing agent. The Luche reduction (NaBH₄/CeCl₃) is an excellent first choice.[6][8] The Meerwein-Ponndorf-Verley (MPV) reduction is also highly recommended.[10][12] |
| Formation of the parent ketone (de-brominated starting material). | This indicates reductive cleavage of the C-Br bond without subsequent reduction of the ketone. This can occur via a radical mechanism or enolate formation.[1][20][21][22][23] | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can participate in radical pathways.[21] |
| Low conversion of the starting α-bromo ketone. | The reducing agent may be too mild or sterically hindered. Reaction conditions (temperature, time) may be insufficient. | If using a mild reagent, consider a slight increase in temperature or reaction time while carefully monitoring for the onset of debromination. Ensure the stoichiometry of the reducing agent is correct. |
| Complex product mixture, difficult to purify. | Multiple side reactions are occurring, including debromination and potentially aldol or Favorskii-type rearrangements if basic conditions are present. | Re-evaluate the choice of base if one is used in the workup. Consider methods that operate under neutral or mildly acidic conditions. The MPV reduction is typically performed under neutral conditions.[12] |
| Inconsistent results between batches. | Moisture or other impurities in the solvent or reagents can affect the reactivity and selectivity. The age and quality of the reducing agent can also be a factor. | Use freshly dried solvents. Use a fresh bottle of the reducing agent or titrate it to determine its activity. |
Visualizing the Problem: Competing Reaction Pathways
Caption: Competing reaction pathways in α-bromo ketone reduction.
Recommended Protocols for Minimizing Debromination
Here we provide detailed, step-by-step protocols for highly selective reduction methods.
Protocol 1: The Luche Reduction
The Luche reduction is highly effective for the chemoselective reduction of ketones in the presence of sensitive functional groups, including α-halides.[6][7][8][9] The in-situ generated "cerium borohydride" is a harder nucleophile, which preferentially attacks the hard carbonyl oxygen.[7][8]
Materials:
-
α-bromo ketone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-bromo ketone (1.0 eq) in methanol (typically 0.1-0.2 M concentration).
-
Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (1.0-1.2 eq) to the solution and stir until it is fully dissolved. The solution may become slightly cloudy.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. For particularly sensitive substrates, cooling to -20 °C or -40 °C may be beneficial.
-
Addition of NaBH₄: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 5-10 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
If a precipitate forms, it can be removed by filtration through a pad of celite.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude bromohydrin.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly chemoselective method that uses an aluminum alkoxide catalyst to transfer a hydride from a sacrificial alcohol (typically isopropanol) to the ketone.[10][11][12][13][14] It is particularly advantageous as it does not affect many other functional groups, including halides.[12]
Materials:
-
α-bromo ketone
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous toluene (optional, for higher boiling points)
-
Dilute hydrochloric acid (e.g., 1 M HCl) or Rochelle's salt solution for workup
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α-bromo ketone (1.0 eq) and a solution of aluminum isopropoxide (0.5-1.0 eq) in anhydrous isopropanol. The use of anhydrous toluene as a co-solvent can be beneficial.
-
Heating and Distillation: Heat the reaction mixture to a gentle reflux. To drive the equilibrium towards the product, it is advantageous to slowly distill off the acetone formed during the reaction. A short path distillation apparatus can be used.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. MPV reductions can be slower than hydride reductions, often requiring several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of dilute HCl. Be cautious as this can be exothermic. Alternatively, for sensitive substrates, a biphasic quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring for several hours can break up the aluminum salts.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualizing the Decision Process
Caption: Decision workflow for selecting a reduction method.
Comparison of Recommended Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | 0 °C to RT, < 1 hour | Fast, high yield, excellent chemoselectivity, mild conditions.[6][9] | Requires stoichiometric amounts of the cerium salt. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Al(O-i-Pr)₃, i-PrOH | Reflux, several hours | Highly chemoselective (halides, esters, nitriles are unaffected)[12], uses inexpensive reagents. | Reversible reaction requiring removal of acetone to drive to completion, can be slow.[11] |
| Biocatalytic Reduction | Ketoreductase (KRED) enzyme, cofactor (e.g., NADPH), glucose/GDH for regeneration | Aqueous buffer, RT, pH controlled | Exceptional chemo-, regio-, and enantioselectivity, environmentally benign.[15][17] | Requires screening for a suitable enzyme, may have lower substrate loading. |
| Chelation-Controlled Reduction | e.g., Zn(BH₄)₂, Red-Al® | Low temperature (-78 to 0 °C) | Can provide high diastereoselectivity for substrates with a chelating group (e.g., α-hydroxy).[24][25] | Substrate scope is limited to molecules capable of chelation. |
References
- BenchChem. (2025). preventing debromination in subsequent reaction steps. [Online PDF].
- Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction.
-
Meerwein-Ponndorf-Verley Reaction (Reduction). (n.d.). Cambridge University Press. Available at: [Link]
- Benchchem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. [Online PDF].
- Wikipedia. (2023). Carbonyl reduction.
- Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. J. Org. Chem., 73, 3638-3641.
- ACS.org. (n.d.). REDUCTIONS IN ORGANIC CHEMISTRY.
- Chem-Station Int. Ed. (2014). Luche Reduction.
- Organic Chemistry Portal. (n.d.). Luche Reduction.
- American Chemical Society. (2022). Biocatalytic Asymmetric Reduction of a Sterically Hindered α-Bromo Ketone for the Synthesis of Key Intermediates of Olodaterol.
- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- SciSpace. (n.d.). Selective reductions with complex hydride reducing agents.
- Ren, J. (2012). Synthesis of Optically Active α-Bromohydrins via Reduction of α-Bromoacetophenone Analogues Catalyzed by an Isolated Carbonyl Reductase. SciSpace.
- ResearchGate. (2017). How can I selective reduce a ketone in the presence of an acid and alkyne?
- YouTube. (2020). Luche reduction.
- Wikipedia. (2023). Luche reduction.
- Thermo Fisher Scientific. (n.d.). Luche Reduction.
- Thermo Fisher Scientific. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Nptel. (n.d.). 2.4.4. Meerwein-Ponndorf-Verley Reduction.
- Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones.
- Chemguide. (2015). reduction of aldehydes and ketones.
- Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
- Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Sarko, C. R., Guch, I. C., & DiMare, M. (n.d.). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry.
- ResearchGate. (2025). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants | Request PDF.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- ResearchGate. (2025). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. | Request PDF.
- Luh, T.-Y., Lai, C. H., Lei, K. L., & Tam, S. W. (1979). Iron pentacarbonyl promoted reductive debromination of .alpha.-bromo ketones. The Journal of Organic Chemistry.
- Debromination of α-Bromo Ketones using Polymer-supported Triphenylphosphine†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
Sources
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Luche Reduction [organic-chemistry.org]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 11. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
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- 24. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Storage & Stability of 2-Bromo-1-(2-chlorophenyl)ethanol
Executive Summary & Core Directive
2-Bromo-1-(2-chlorophenyl)ethanol is a sensitive halohydrin intermediate, often utilized in the synthesis of beta-agonists like Tulobuterol. Its chemical structure—featuring a secondary alcohol adjacent to an alkyl bromide—creates a "loaded spring" for reactivity.
The Core Stability Challenge: This molecule is prone to intramolecular cyclization (forming an epoxide) and oxidation (reverting to the ketone). Improper storage triggers autocatalytic decomposition, where released Hydrogen Bromide (HBr) accelerates further degradation.
The Gold Standard Storage Protocol:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Inert gas overlay (Argon or Nitrogen).
-
Light: Strictly dark (Amber glass).
-
Moisture: Desiccated environment (<30% RH).
Critical Storage Parameters (Q&A)
Q1: Why is temperature control (2-8°C) non-negotiable for this compound?
A: The halohydrin moiety is thermodynamically poised to cyclize into 2-(2-chlorophenyl)oxirane via an intramolecular
-
Mechanism: The hydroxyl oxygen attacks the adjacent carbon bearing the bromine, expelling bromide.
-
Consequence: Storage above
significantly increases the rate of this cyclization, leading to a rapid drop in purity and the accumulation of HBr, which is corrosive.
Q2: I noticed the compound turning yellow. Is it still usable?
A: Yellowing is a definitive sign of oxidative degradation or photolysis .
-
Cause: Light exposure or oxygen presence can cleave the C-Br bond (homolysis), generating bromine radicals (
). These radicals recombine to form molecular bromine ( ), which is yellow/brown. Alternatively, the alcohol group oxidizes back to the ketone precursor, 2-Bromo-1-(2-chlorophenyl)ethanone . -
Action: Check purity via HPLC. If purity is >95%, repurify immediately. If <90%, discard, as the degradation products (epoxides/ketones) can interfere with downstream nucleophilic substitutions.
Q3: Can I store this in standard clear glass vials?
A: No. You must use Amber Borosilicate Glass .
-
Reasoning: Alkyl bromides are photosensitive. UV/Visible light provides the energy to break the Carbon-Bromine bond. Clear glass offers no protection against this photolytic cleavage.
-
Cap Selection: Use Teflon (PTFE) lined caps. The HBr potentially released during minor degradation will degrade standard rubber or polyethylene liners, contaminating your sample with plasticizers.
Troubleshooting & Degradation Analysis
Visualizing the Degradation Pathways
The following diagram illustrates the three primary failure modes: Cyclization (Epoxide), Oxidation (Ketone), and Hydrolysis (Diol).
Figure 1: Primary degradation pathways. Note that epoxide formation releases HBr upon subsequent breakdown, creating a destructive feedback loop.
Diagnostic Table: Symptom vs. Root Cause
| Observation | Probable Chemical Event | Root Cause | Corrective Action |
| Yellow/Brown Liquid | Light exposure or Air oxidation | Use Amber vials; Purge head-space with Argon. | |
| Purity Drop (New Peak) | Epoxide formation (Cyclization) | Storage Temp > 8°C | Move to 4°C fridge; Check pH (acidic = bad). |
| Solid | Hygroscopic Hydrolysis | Moisture ingress (Loose cap) | Store in desiccator; reseal with Parafilm. |
| Acrid Smell | HBr gas release | Advanced decomposition | Hazard: Vent fume hood. Neutralize & Discard. |
Standard Operating Procedure (SOP) for Handling
A. Receipt & Initial Storage[1]
-
Inspection: Upon receipt, verify the physical state. It should be a solid or semi-solid (depending on purity/isomer). If liquid and yellow, verify purity immediately.
-
Aliquot Strategy: Do not repeatedly freeze-thaw. Divide the bulk material into single-use aliquots inside a glovebox or dry bag.
-
Inerting: Flush each vial with dry Nitrogen or Argon for 10-15 seconds before sealing.
-
Sealing: Cap tightly with a PTFE-lined cap. Wrap the neck with Parafilm to prevent moisture diffusion.
B. Re-Purification (Emergency Protocol)
If degradation is detected (e.g., 5-10% impurity), simple recrystallization may fail due to the oily nature of the impurities.
-
Dissolution: Dissolve in minimal Ethyl Acetate.
-
Wash: Wash gently with cold 5%
(to neutralize HBr) followed by Brine. Note: Do not use strong base, or you will force epoxide formation. -
Dry: Dry over anhydrous
. -
Concentrate: Evaporate solvent under reduced pressure at <30°C . Do not heat the water bath above 30°C.
Storage Decision Logic
Use this decision tree to determine the optimal storage location based on your usage frequency.
Figure 2: Decision matrix for storage location based on experimental cadence.
References
Technical Support: Separation of 2-Bromo-1-(2-chlorophenyl)ethanol from Borane Residues
Ticket ID: BOR-SEP-2026-X8 Status: Open Priority: High (Purity/Yield Critical) Subject: Removal of persistent boron species from halohydrin products without cyclization.
Executive Summary & Chemical Context[1][2][3][4]
The Problem:
You have reduced 2-bromo-1-(2-chlorophenyl)ethanone (likely using CBS-reduction or
However, you are encountering:
-
Sticky, viscous oils that refuse to crystallize.
-
Broad NMR signals in the 3.0–4.5 ppm region (masking your methine/methylene protons).
-
Mass balance issues where the crude weight exceeds the theoretical yield.
The Root Cause:
Borane reductions do not yield free alcohols directly. They yield borate esters (
The Critical Constraint:
You cannot use a standard basic oxidative workup (
-
Reason: In the presence of base, the alkoxide will displace the adjacent bromide, cyclizing the molecule into 2-(2-chlorophenyl)oxirane (an epoxide), destroying your target halohydrin.
Decision Matrix: Workup Strategies
Use this flowchart to select the correct protocol based on your current crude state.
Figure 1: Workup decision tree highlighting the risk of epoxide formation during boron removal.
Standard Operating Procedures (SOPs)
Method A: The Methanolysis Azeotrope (Gentle)
Best for: Small scale (<5g), CBS reductions, and when avoiding strong acids.
Mechanism: Methanol attacks the borate ester, exchanging the product alcohol for methoxy groups. The resulting trimethyl borate (
Protocol:
-
Quench: Cool reaction mixture to 0 °C. Slowly add Methanol (MeOH) (approx. 5 mL per mmol of borane). Caution: Hydrogen gas evolution.[1]
-
Reflux: Warm to room temperature, then heat to reflux for 30–60 minutes. This drives the equilibrium toward the methyl borate.
-
Evaporate: Concentrate the mixture on a rotary evaporator.
-
The Loop (Critical): Redissolve the oily residue in fresh MeOH and repeat steps 2–3 at least three times .
-
Why? The hydrolysis is an equilibrium process. Repeated evaporation removes the volatile boron species, shifting the equilibrium to completion.
-
-
Final Polish: Dry under high vacuum (0.1 mmHg) for 2 hours to remove trace solvent.
Method B: Ethanolamine Complexation (The "Chelation Hammer")
Best for: Stubborn residues where Method A fails; produces a filterable solid.
Mechanism: Ethanolamine acts as a bidentate ligand, forming a highly stable, crystalline spiro-borate complex that is insoluble in non-polar solvents.
Protocol:
-
Solvent Switch: Dilute the crude reaction mixture with Diethyl Ether (
) or TBME .ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Addition: Add Ethanolamine (1.1 equivalents relative to the initial boron atoms used).
-
Stir: Stir vigorously at room temperature for 2–4 hours.
-
Observation: A white, gummy precipitate should form, which eventually hardens into a solid.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite. The boron is trapped in the solid filter cake.
-
Wash: Wash the filter cake with ether.
-
Concentrate: Evaporate the filtrate to obtain the boron-free halohydrin.
Method C: Acidic Hydrolysis (Scalable)
Best for: Large scale (>10g) or when the product is acid-stable (which this halohydrin is).
Protocol:
-
Quench: Cool to 0 °C. Slowly add 1M HCl (aqueous).
-
Hydrolysis: Stir at room temperature for 1 hour.
-
Note: The low pH prevents epoxide formation (which requires base).
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]
-
Wash: Wash the organic layer with Brine (saturated NaCl).
-
Tip: Do not wash with
yet, as local high pH at the interface can trigger cyclization.
-
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Comparative Data: Method Efficacy
| Metric | Method A (MeOH) | Method B (Ethanolamine) | Method C (1M HCl) |
| Boron Removal | Moderate (90-95%) | High (>98%) | High (>98%) |
| Yield Loss | Low (<2%) | Moderate (5-10% in cake) | Low (<5%) |
| Risk of Epoxide | Negligible | Low | Negligible |
| Time Required | 3-4 Hours (Repeated vap) | 4-6 Hours | 2 Hours |
| Suitability | Small Scale / CBS | Difficult Emulsions | Large Scale |
Troubleshooting & FAQs
Q: My product is cyclizing to the epoxide (2-(2-chlorophenyl)oxirane). Why?
A: You likely exposed the halohydrin to a pH > 8. Even a wash with saturated Sodium Bicarbonate (
-
Fix: Keep workups neutral or slightly acidic. If you must neutralize acid, use a phosphate buffer at pH 7.0 rather than carbonate bases.
Q: I see a large broad peak at
-
Fix: Your quench was incomplete. Switch to Method B (Ethanolamine) . The nitrogen lone pair in ethanolamine is excellent at scavenging these Lewis-acidic boron species.
Q: The crude oil is cloudy/milky. A: This is likely colloidal boric acid.
-
Fix: Dissolve the oil in DCM and filter through a small pad of silica gel or Celite. Boric acid is very polar and will stick to the silica, while your product elutes.
Q: Can I use Pinacol to remove the boron? A: Yes. Adding pinacol forms a stable boronate ester, but pinacol boronate esters are often oils and difficult to separate from your product without chromatography. Ethanolamine is superior because it forms a solid precipitate.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5][1][4][6][7] Journal of the American Chemical Society, 109(18), 5551–5553. Link
- Context: Establishes the CBS reduction protocol and the necessity of alcoholysis for workup.
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567–607. Link
-
Context: Foundational text on borane quenching mechanisms.
-
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids to alcohols using sodium borohydride-iodine. Journal of Organic Chemistry, 56(20), 5964–5965.
- Context: Discusses the difficulty of boron removal and altern
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Context: General mechanism of halohydrin-to-epoxide cyclization under basic conditions (Williamson ether synthesis variant).
-
Disclaimer: This guide is for research purposes only. 2-Bromo-1-(2-chlorophenyl)ethanol is a chemical intermediate; users must consult the SDS and follow proper safety protocols regarding halogenated organics and borane toxicity.
Sources
Validation & Comparative
Enantiomeric Resolution of 2-Bromo-1-(2-chlorophenyl)ethanol: A Comparative Guide to Chiral HPLC Methodologies
Executive Brief: The Analytical Challenge
For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) in chiral building blocks is a non-negotiable quality attribute. 2-Bromo-1-(2-chlorophenyl)ethanol is a critical halohydrin intermediate frequently utilized in the asymmetric synthesis of arylethanolamine-based active pharmaceutical ingredients (APIs), including β3-adrenergic receptor agonists .
Unlike its unsubstituted analog (2-bromo-1-phenylethanol), this specific derivative presents a unique analytical challenge: the ortho-chloro substitution introduces a severe steric penalty. This steric bulk restricts the free rotation of the phenyl ring relative to the chiral center, locking the molecule into rigid transient conformations. As a Senior Application Scientist, I have structured this guide to objectively compare chiral stationary phases (CSPs) and chromatographic modalities, providing you with a self-validating protocol to achieve baseline resolution (
Mechanistic Rationale: The Causality of Chiral Recognition
Successful chiral separation does not happen by chance; it is the result of a highly specific three-point interaction model between the analyte and the Chiral Stationary Phase (CSP) . For halohydrins, polysaccharide-based CSPs (derivatized cellulose or amylose) are the industry gold standard.
-
Hydrogen Bonding (The Primary Driver): The secondary hydroxyl (-OH) group of the analyte acts as a hydrogen bond donor/acceptor with the carbamate linkages (C=O and NH) of the CSP.
-
π-π Interactions: The electron-rich ortho-chlorophenyl ring of the analyte engages in π-π stacking with the derivatized phenyl rings of the stationary phase.
-
Steric Inclusion (The Differentiator): Because the ortho-chloro group restricts molecular flexibility, the analyte requires a wider "chiral groove" to dock successfully. Cellulose-based CSPs (which form a linear, open helical structure) typically accommodate this steric bulk far better than the tighter helical cavities of Amylose-based CSPs .
Figure 1: Three-point chiral recognition mechanism between the halohydrin analyte and CSP.
Comparative Analysis of Chromatographic Modalities
While Gas Chromatography (GC) can analyze volatile derivatives, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) eliminate the need for derivatization, preserving the integrity of thermally labile halohydrins .
The table below compares the expected performance of Normal Phase (NP-HPLC) against SFC, and contrasts Cellulose vs. Amylose stationary phases based on established halohydrin retention behaviors.
Quantitative Performance Comparison
| Parameter | NP-HPLC (Cellulose CSP) | NP-HPLC (Amylose CSP) | SFC (Cellulose CSP) |
| Stationary Phase | Chiralcel® OD-H (5 µm) | Chiralpak® AD-H (5 µm) | Chiralcel® OD-H (5 µm) |
| Mobile Phase | Hexane / 2-Propanol (98:2) | Hexane / 2-Propanol (98:2) | CO₂ / Methanol (95:5) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 25 °C | 35 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Expected Resolution ( | > 2.5 (Optimal) | 1.5 - 1.8 (Sub-optimal) | > 3.0 (High Throughput) |
| Analysis Time | ~25 min | ~30 min | ~8 min |
| Peak Shape ( | Excellent (< 1.2) | Moderate tailing (~1.6) | Excellent (< 1.1) |
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before trusting any enantiomeric excess data.
Phase 1: Mobile Phase Preparation
-
Measure: Combine 980 mL of HPLC-grade n-Hexane and 20 mL of HPLC-grade 2-Propanol (IPA).
-
Causality Note: Why 98:2? A highly non-polar bulk solvent maximizes the strength of the hydrogen bonds between the analyte and the CSP. Increasing IPA beyond 5% will disrupt these critical interactions, leading to co-elution. Furthermore, do not add basic (DEA) or acidic (TFA) modifiers . 2-Bromo-1-(2-chlorophenyl)ethanol is a neutral molecule; additives will not improve peak shape and will only degrade the column's carbamate coating over time .
-
Degas: Sonicate the mixture for 10 minutes under vacuum.
Phase 2: System Equilibration & Self-Validation (SST)
-
Install: Mount a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm).
-
Equilibrate: Pump the mobile phase at 0.8 mL/min at 25°C until the baseline is stable (approx. 10 column volumes).
-
SST Injection: Inject 10 µL of a 1.0 mg/mL racemic standard of 2-Bromo-1-(2-chlorophenyl)ethanol.
-
Validation Gate: Calculate the resolution (
).-
Pass: Proceed to Phase 3 only if
and the tailing factor ( ) is . -
Fail: If
, lower the column compartment temperature to 20°C. Causality: Lowering the temperature reduces kinetic energy, increasing the residence time of the analyte within the chiral cavity and amplifying the subtle energetic differences between the transient diastereomeric complexes.
-
Phase 3: Sample Analysis
-
Prepare: Dissolve the synthesized/unknown sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Filter: Pass the solution through a 0.45 µm PTFE syringe filter.
-
Execute: Inject 10 µL and monitor UV absorbance at 220 nm. Causality: 220 nm is chosen over 254 nm because the ortho-chlorophenyl chromophore exhibits significantly stronger molar absorptivity in the lower UV range, maximizing your signal-to-noise ratio for trace enantiomer detection.
Figure 2: Method development and self-validation workflow for chiral separation.
References
-
National Institutes of Health (PMC). "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols." Available at:[Link]
-
Lund University. "Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives." Available at: [Link]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-(2-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-Bromo-1-(2-chlorophenyl)ethanol, a halogenated aromatic alcohol, presents a unique analytical challenge due to the combined influence of its bromine, chlorine, and hydroxyl functional groups on its mass spectrometric behavior. This guide provides an in-depth analysis of the predicted fragmentation pattern of this molecule, offering a framework for its identification and characterization. By comparing its expected fragmentation with that of related structures, we aim to equip researchers with the necessary insights for confident structural assignment.
The Compound: Structure and Isotopic Considerations
2-Bromo-1-(2-chlorophenyl)ethanol possesses a molecular formula of C₈H₈BrClO and a monoisotopic mass of approximately 233.94 g/mol .[1][2] The presence of both bromine and chlorine atoms introduces a distinctive isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragment ions containing both halogens, simplifying their identification.
Predicted Fragmentation Pathways: A Mechanistic Perspective
Several key fragmentation pathways are anticipated:
-
Alpha-Cleavage: The bond between the carbinol carbon (the carbon bearing the hydroxyl group) and the adjacent carbon of the ethyl chain is susceptible to cleavage. This is a common fragmentation pathway for alcohols.[8][9] This would result in the formation of a resonance-stabilized benzylic cation.
-
Loss of Halogens: The carbon-bromine and carbon-chlorine bonds can undergo cleavage. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would lead to significant fragment ions. Studies on other halogenated compounds have shown that the position of the halogen on an aromatic ring can influence its lability.[10][11]
-
Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O) and the formation of an [M-18]⁺ ion.[3][8][9]
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethanol side chain can occur, leading to the formation of a chlorophenyl cation or a bromoethanol fragment.
The interplay of these pathways will dictate the final appearance of the mass spectrum. The relative abundance of the fragment ions will depend on their stability.
Comparative Analysis: Insights from Structurally Related Compounds
To further refine our predictions, we can compare the expected fragmentation of 2-Bromo-1-(2-chlorophenyl)ethanol with the known fragmentation of simpler, related molecules.
| Compound | Key Fragmentation Pathways | Expected Key Fragments (m/z) |
| 2-Chloro-1-phenylethanol | Alpha-cleavage, loss of water, loss of chlorine. | M⁺, [M-H₂O]⁺, [M-Cl]⁺, C₇H₇O⁺ |
| 2-Bromo-1-phenylethanol | Alpha-cleavage, loss of water, loss of bromine. | M⁺, [M-H₂O]⁺, [M-Br]⁺, C₇H₇O⁺ |
| 1-(2-chlorophenyl)ethanol | Alpha-cleavage (loss of CH₃), loss of water. | M⁺, [M-CH₃]⁺, [M-H₂O]⁺ |
This comparison highlights the expected influence of each functional group on the fragmentation pattern. For our target molecule, we anticipate a combination of these fragmentation behaviors.
Proposed Fragmentation Scheme
Based on the principles discussed, a proposed fragmentation pathway for 2-Bromo-1-(2-chlorophenyl)ethanol is illustrated below.
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper Intermediate: A Comparative Guide to 2-Bromo-1-(2-chlorophenyl)ethanol Quality
Topic: Impurity Profile of Clopidogrel Intermediate: 2-Bromo-1-(2-chlorophenyl)ethanol Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of Clopidogrel Bisulfate (Plavix®), the chiral purity and chemical integrity of the intermediate 2-Bromo-1-(2-chlorophenyl)ethanol (hereafter BCPE ) are the primary determinants of API yield and safety. As a Senior Application Scientist, I have observed that "standard grade" BCPE often introduces a cascade of downstream failures—specifically, the persistence of the des-bromo impurity and the distomer (wrong enantiomer), both of which are notoriously difficult to purge during final crystallization.
This guide objectively compares the impurity profiles generated by Chemical Reduction versus Biocatalytic Synthesis , providing actionable protocols for impurity characterization and control.
Part 1: Comparative Analysis of Synthesis Routes
The quality of BCPE is dictated by its genesis. Two dominant routes exist in the industry: the classical chemical reduction (sodium borohydride) and the modern biocatalytic reduction (ketoreductase).
The Performance Gap
The following table contrasts the impurity profiles typical of these two methodologies.
| Feature | Route A: Chemical Reduction (NaBH₄) | Route B: Biocatalytic Reduction (KRED) | Impact on Clopidogrel API |
| Stereochemistry | Racemic ( | High Enantiomeric Excess ( | Route A requires a costly resolution step; Route B yields "direct-to-process" material. |
| Major Impurity | Des-bromo (1-(2-chlorophenyl)ethanol) | Unreacted Ketone (Starting Material) | Des-bromo is a "sticky" impurity that co-crystallizes with Clopidogrel. |
| Side Reactions | Epoxide formation (via base catalysis) | Minimal side reactions | Epoxides are potential genotoxic impurities (PGIs). |
| Purification | Requires fractional distillation/crystallization | Aqueous extraction often sufficient | Route B reduces solvent load by ~40%. |
| Cost Efficiency | Low Upfront / High Downstream | High Upfront / Low Downstream | Route B is superior for GMP manufacturing due to lower failure rates. |
Critical Insight: While NaBH₄ reduction is materially cheaper ($/kg), the cost of resolving the racemate and purging the des-bromo impurity often makes the final API cost 15–20% higher than the biocatalytic route 1.
Part 2: Detailed Impurity Profile
To control quality, one must first define the enemy. The following impurities are specific to the synthesis of BCPE from 2-Bromo-1-(2-chlorophenyl)ethanone.
1. The "Des-Bromo" Impurity
-
Origin: Over-reduction of the carbon-bromine bond during hydride addition.
-
Risk: High. It lacks the leaving group required for the next step (displacement by amine), becoming an inert passenger that dilutes potency.
2. The "Starting Material" (SM)
-
Name: 2-Bromo-1-(2-chlorophenyl)ethanone[4]
-
Origin: Incomplete reaction.
-
Risk: Medium. It can react downstream to form "Clopidogrel-like" analogues that are difficult to separate by HPLC.
3. The "Epoxide" (Genotoxic Risk)
-
Name: 2-(2-chlorophenyl)oxirane
-
Origin: Base-catalyzed intramolecular cyclization of BCPE.
-
Risk: Critical.[5] Epoxides are structural alerts for genotoxicity. Regulatory limits (TTC) are often <1.5 µ g/day 6.
4. The "Distomer"
-
Name: (
)-2-Bromo-1-(2-chlorophenyl)ethanol (assuming ( ) is desired for inversion). -
Origin: Lack of stereocontrol.
-
Risk: High. Leads to the (
)-Clopidogrel enantiomer, which is pharmacologically inactive and strictly regulated (limit typically <0.2%).
Part 3: Visualization of Impurity Pathways
The following diagram maps the genesis of these impurities, providing a logic flow for troubleshooting synthesis failures.
Caption: Synthesis pathway of BCPE highlighting the origin of critical impurities (Red) vs. the target molecule (Green).
Part 4: Analytical Protocols (Self-Validating Systems)
To ensure "Trustworthiness," the following protocols include System Suitability Tests (SST) that must pass before data is accepted.
Protocol A: Chiral Purity by HPLC
Objective: Quantify the enantiomeric excess (
-
Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide phase 7.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (95:5 v/v). Note: Strict isocratic control is required.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 220 nm.
-
Sample Prep: Dissolve 5 mg BCPE in 10 mL Mobile Phase.
-
SST Criteria:
-
Resolution (
) between enantiomers > 2.0.[8] -
Tailing factor (
) < 1.5.
-
Protocol B: Chemical Purity (Impurity Profiling)
Objective: Detect Des-bromo and Residual Ketone.[9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
SST Criteria:
-
Resolution between BCPE and Des-bromo impurity > 1.5 (Critical Pair).
-
Why this matters: The des-bromo impurity elutes very close to the main peak due to structural similarity.
-
Part 5: Impact on Clopidogrel API
The choice of BCPE grade is not just an intermediate specification; it is a strategic manufacturing decision.
-
Yield Loss: Using racemic BCPE requires a resolution step (typically using tartaric acid) which inherently discards 50% of the material. Even with recycling, yields rarely exceed 70%.
-
Regulatory Delays: High levels of the epoxide impurity in the intermediate can trigger "Clinical Hold" scenarios if potential genotoxicity is not risk-assessed (ICH M7 guidelines).
-
Final Recommendation: For research and high-value GMP production, Biocatalytic Grade (>99% ee) is the only scientifically robust choice. The initial cost premium is offset by the elimination of resolution steps and the reduction of complex impurity tracking downstream.
References
-
Sigma-Aldrich. 2-Bromo-2'-chloroacetophenone Technical Data & Synthesis. Available at: 1[10]
-
Chromatography Online. Method Selection for Trace Analysis of Genotoxic Impurities. Available at: 6[9]
-
BenchChem. Guide to Determining Enantiomeric Excess of Bromo-phenylethanol Derivatives. Available at: 7[10]
-
PubChem. Compound Summary: 1-(2-chlorophenyl)ethanol (Des-bromo impurity). Available at: 3[9][10]
Sources
- 1. 2-ブロモ-2′-クロロアセトフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (1R)-2-bromo-1-(2-chlorophenyl)ethanol | CAS 1212393-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
Objective Comparison Guide: NaBH₄ vs. CBS Reduction of 2-Chlorophenacyl Bromide
Executive Summary
The reduction of α-halo ketones, such as 2-chlorophenacyl bromide, to their corresponding halohydrins is a foundational transformation in pharmaceutical synthesis. The choice of reducing agent fundamentally dictates the stereochemical outcome of the product. This guide provides an in-depth technical comparison between Sodium Borohydride (NaBH₄) reduction and the Corey-Bakshi-Shibata (CBS) reduction, evaluating their mechanistic causality, performance metrics, and self-validating bench protocols.
Mechanistic Divergence & Causality
Sodium Borohydride (NaBH₄): The Achiral Hydride Donor
NaBH₄ is a standard, mild hydride source. In the reduction of 2-chlorophenacyl bromide, the hydride ion (H⁻) directly attacks the electrophilic carbonyl carbon. Because the transition state lacks any chiral directing groups, the hydride attacks both the Re and Si faces of the prochiral ketone with equal probability. This results in a 1:1 racemic mixture of (R)- and (S)-1-(2-chlorophenyl)-2-bromoethanol[1]. The causality of its high yield but zero stereocontrol lies purely in its unhindered, achiral nature.
Corey-Bakshi-Shibata (CBS) Reduction: The Stereocontrolled Catalyst
The CBS reduction utilizes a chiral oxazaborolidine catalyst alongside a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂). The stereocontrol is driven by a highly organized, rigid transition state[2]:
-
Activation: The Lewis basic nitrogen of the oxazaborolidine coordinates the Lewis acidic borane, activating it for hydride transfer.
-
Substrate Locking: The Lewis acidic boron of the oxazaborolidine coordinates the lone pair of the ketone's oxygen.
-
Facial Shielding: The steric bulk of the catalyst (typically diphenyl groups) forces the bulkier group of the ketone (the 2-chlorophenyl ring) to orient away from the catalyst's steric hindrance.
This precise spatial arrangement dictates that the hydride is delivered exclusively to one face of the carbonyl, yielding enantiomeric excesses (ee) routinely exceeding 93-97%[2][3].
Performance & Quantitative Data
The following table synthesizes the operational and quantitative differences between the two methodologies based on established synthetic literature[1][2][3].
| Parameter | NaBH₄ Reduction | CBS Reduction | Advantage / Trade-off |
| Stereoselectivity | 0% ee (Racemic) | >93 - 97% ee (Enantioselective) | CBS is mandatory for chiral APIs; NaBH₄ is sufficient for racemic targets. |
| Typical Yield | 85 - 95% | 80 - 90% | Both offer excellent conversion, but CBS requires strict anhydrous conditions. |
| Reagent Cost | Very Low | High (Chiral catalyst + Borane) | NaBH₄ is highly cost-effective for bulk scale-up. |
| Temperature | 0°C to Room Temp | -20°C to 0°C | CBS requires cryogenic cooling to maximize enantiomeric excess. |
| Moisture Sensitivity | Low (Can run in EtOH/MeOH) | Extreme (Destroys catalyst/borane) | NaBH₄ is operationally simpler and more robust. |
| Primary Application | Racemic APIs (e.g., Tulobuterol) | Chiral APIs (e.g., Chiral Piperazines) | Dictated entirely by the target molecule's pharmacological requirements. |
Workflow & Mechanistic Visualizations
Figure 1: Decision tree and workflow for the reduction of 2-chlorophenacyl bromide.
Figure 2: The catalytic cycle and transition state logic of the CBS reduction.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: NaBH₄ Reduction (Synthesis of Racemic Halohydrin)
This protocol is optimized for operational simplicity and high throughput, commonly utilized in the synthesis of racemic drugs like Tulobuterol[1].
-
Preparation: Dissolve 2-chlorophenacyl bromide (1.0 eq) in absolute ethanol (or methanol) to achieve a 0.2 M solution. Cool the reaction flask to 0°C using an ice bath.
-
Addition: Slowly add NaBH₄ (1.0 eq) in small portions over 15 minutes. Causality: Slow addition prevents rapid exothermic spikes and minimizes the reduction of the carbon-halogen bond.
-
Monitoring: Stir the solution at 0°C for 1.5 hours. Self-Validation: Monitor via TLC (Hexanes:Ethyl Acetate) or HPLC. The disappearance of the UV-active ketone peak confirms reaction completion.
-
Quenching: Carefully add water or 1M HCl dropwise. Self-Validation: Vigorous hydrogen gas evolution will occur, validating the destruction of unreacted NaBH₄.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic 1-(2-chlorophenyl)-2-bromoethanol as a pale oil[1].
Protocol B: CBS Reduction (Synthesis of Enantiopure Halohydrin)
This protocol demands rigorous exclusion of moisture to maintain the integrity of the catalytic transition state, crucial for downstream synthesis of chiral compounds like 2-arylpiperazines[3].
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Catalyst & Borane Loading: Add (R)- or (S)-Me-CBS oxazaborolidine solution (0.1 - 0.2 eq) in anhydrous THF. Cool to -20°C. Add BH₃·THF or BH₃·SMe₂ (1.2 eq) dropwise. Stir for 15 minutes to allow the catalyst-borane complex to form.
-
Substrate Addition (Critical Step): Dissolve 2-chlorophenacyl bromide (1.0 eq) in anhydrous THF. Add this solution to the catalyst mixture via syringe pump over 1 to 2 hours. Causality: Keeping the unreacted ketone concentration extremely low prevents the uncatalyzed, achiral background reduction by free borane, which would erode the enantiomeric excess[2].
-
Monitoring: Stir for an additional 30 minutes at -20°C. Self-Validation: Confirm complete consumption of the starting material via HPLC.
-
Quenching: Slowly add anhydrous methanol at -20°C. Self-Validation: Gas evolution (H₂) and the formation of volatile trimethyl borate confirm the safe decomposition of excess borane.
-
Workup & Validation: Warm to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography. Self-Validation: The enantiomeric excess (>95% ee) must be validated using chiral stationary phase HPLC against a racemic standard[2][3].
Conclusion
The selection between NaBH₄ and CBS reduction for 2-chlorophenacyl bromide is dictated by the stereochemical requirements of the final application. NaBH₄ provides a highly scalable, robust, and cost-effective route for racemic intermediates[1]. Conversely, the CBS reduction is an indispensable tool for asymmetric synthesis, utilizing a highly orchestrated catalytic transition state to deliver enantiopure building blocks essential for modern chiral drug development[2][3].
References
1.[1] Development of a New Process for Tulobuterol Hydrochloride. Thieme Connect. Available at: 2.[2] Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development - ACS Publications. Available at: 3.[3] Asymmetric synthesis of 2-arylpiperazines. PubMed. Available at:
Sources
Optimizing GC-MS Analysis of Halogenated Phenethyl Alcohols: A Comparative Guide to Derivatization vs. Direct Injection Methodologies
Topic: GC-MS Analysis of Halogenated Phenethyl Alcohols Content Type: Publish Comparison Guide
Executive Summary Halogenated phenethyl alcohols (e.g., 2-chloro-1-phenylethanol, 4-fluorophenethyl alcohol) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and distinct environmental markers. Their analysis presents a classic chromatographic paradox: the hydroxyl group induces significant tailing and adsorption on standard non-polar stationary phases, yet their halogenated aromatic cores require the selectivity of specific column chemistries.
This guide compares the two dominant analytical workflows: Direct Injection on Polyethylene Glycol (WAX) Phases versus Silylation Derivatization on 5% Phenyl-Methylpolysiloxane (5ms) Phases . We evaluate these "products" (methodologies) based on sensitivity, peak symmetry, and workflow efficiency for drug development applications.
The Analytical Challenge: Polarity vs. Volatility
Phenethyl alcohols possess a polar hydroxyl (-OH) group capable of strong hydrogen bonding with silanol active sites in the GC inlet and column. When halogen atoms (Cl, F, Br) are introduced to the ring or alkyl chain, the molecule's electron density shifts, often exacerbating acidity and reactivity.
-
The Problem: Direct injection of these compounds on standard non-polar columns (e.g., DB-5ms) often results in peak tailing (Tailing Factor > 1.5), poor reproducibility, and ghost peaks due to inlet adsorption.
-
The Solution Space: Researchers must choose between modifying the stationary phase (using a polar column) or modifying the analyte (derivatization).
Methodology Comparison: Direct Injection vs. Derivatization
We compare the performance of two optimized workflows.
Method A: Direct Injection (The "High-Throughput" Approach)
-
Column: Agilent J&W DB-WAX Ultra Inert (or equivalent PEG phase).[1]
-
Principle: Uses a polar stationary phase (polyethylene glycol) that "dissolves" the polar analyte, mitigating adsorption effects without chemical modification.
Method B: TMS Derivatization (The "Trace-Quantitation" Approach)
-
Column: Agilent J&W DB-5ms Ultra Inert (or equivalent 5% phenyl phase).
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[2]
-
Principle: Caps the active hydroxyl proton with a trimethylsilyl (TMS) group, rendering the molecule non-polar and highly volatile.
Performance Data Summary
| Feature | Method A: Direct Injection (WAX UI) | Method B: TMS Derivatization (5ms UI) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | 30–60 mins (Reaction + Incubation) |
| Peak Symmetry ( | Good (1.0 – 1.2) | Excellent (1.0 – 1.05) |
| LOD (S/N > 3) | ~50–100 ppb | ~1–10 ppb (Improved Ionization) |
| Spectral Identification | Standard NIST Library Match | Requires TMS-specific interpretation |
| Thermal Stability | Lower (Max column temp ~250°C) | Higher (Max column temp ~325°C) |
| Best Use Case | Raw material screening, % assay | Trace impurity analysis, Metabolite ID |
Analyst Insight: While Method A is faster, Method B is non-negotiable for trace analysis (sub-ppm) because silylation significantly increases the ionization efficiency in EI sources by stabilizing the molecular ion or specific fragments.
Detailed Experimental Protocols
Protocol A: Direct Injection Workflow
-
Sample: Dissolve 10 mg of halogenated phenethyl alcohol in 10 mL Methanol (HPLC Grade).
-
Inlet: Split/Splitless at 240°C. Split ratio 20:1.
-
Liner: Ultra Inert liner with glass wool (deactivated) to trap non-volatiles.
-
Column: DB-WAX UI, 30m × 0.25mm × 0.25µm.[1]
-
Oven: 50°C (1 min) → 10°C/min → 240°C (hold 5 min).
-
Detection: MSD, Scan mode (m/z 35–350).
Protocol B: BSTFA Derivatization Workflow
This protocol uses BSTFA, a potent silylating agent that reacts faster than MSTFA for hindered alcohols.
-
Preparation: Transfer 1 mg of sample into a 2 mL GC vial.
-
Drying: Ensure sample is moisture-free (blow down with
if necessary).[2] -
Reagent Addition: Add 100 µL anhydrous Pyridine and 100 µL BSTFA + 1% TMCS.
-
Reaction: Cap and incubate at 65°C for 30 minutes .
-
Reconstitution: Dilute with 800 µL Ethyl Acetate or Hexane.
-
Injection: Inject 1 µL on DB-5ms UI column.
-
Note: Inlet temp 280°C to prevent condensation of high-boiling derivatives.
-
Mechanistic Visualization
The following diagram illustrates the decision logic and chemical transformation pathways for both methods.
Caption: Decision matrix for selecting between direct injection and derivatization based on sensitivity requirements.
Mass Spectral Interpretation (EI Source)
Understanding the fragmentation is crucial for confirming the identity of halogenated species.
Fragmentation Logic
-
Isotope Patterns:
-
Alpha Cleavage (Dominant):
-
Primary alcohols cleave at the C-C bond next to the oxygen.
-
Derivatized: The TMS group directs fragmentation, often yielding a strong base peak at m/z 73
.
-
-
Benzylic Cleavage:
-
Formation of the Tropylium ion (m/z 91) is characteristic of the phenethyl skeleton. Halogen substitution shifts this peak (e.g., Fluorobenzyl
m/z 109).
-
Caption: Simplified EI fragmentation pathway for a chlorinated phenethyl alcohol.
Conclusion & Recommendations
For routine purity assays of raw materials where concentrations are high (>0.1%), Method A (Direct Injection on DB-WAX UI) is recommended due to its speed and simplicity. The modern "Ultra Inert" WAX chemistries have largely solved the historical issues of severe tailing.
However, for impurity profiling in final drug substances or biological metabolite studies, Method B (BSTFA Derivatization) remains the gold standard. The silylation step, while time-consuming, provides the necessary inertness and ionization efficiency to detect trace halogenated alcohols at low-ppb levels, ensuring regulatory compliance in genotoxic impurity (GTI) workflows.
References
-
Agilent Technologies. (2014). Competitive Column Inertness Analysis with Active Basic Compounds. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
Benchmarking Chiral Purity: (R)-2-Bromo-1-(2-chlorophenyl)ethanol Reference Standards
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in CNS Drug Development
Executive Summary: The Chirality Criticality
(R)-2-Bromo-1-(2-chlorophenyl)ethanol [CAS: 1212393-40-2] is not merely a research chemical; it is the stereogenic scaffold for Remimazolam (CNS 7056), an ultra-short-acting benzodiazepine sedative. The efficacy and safety profile of Remimazolam depend entirely on the specific spatial arrangement established during the reduction of its ketone precursor.
In drug development, the presence of the (S)-enantiomer (the distomer) is considered a chiral impurity that must be strictly controlled under ICH Q3A/Q6A guidelines. This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard research-grade alternatives, demonstrating why high-fidelity standards are non-negotiable for accurate enantiomeric excess (ee%) determination.
Technical Deep Dive: Synthesis & Stereochemistry
The molecule is typically synthesized via the asymmetric reduction of 1-(2-chlorophenyl)-2-bromoethanone. While traditional chemical reduction (e.g., NaBH₄) yields a racemic mixture (50:50 R/S), modern pharmaceutical manufacturing utilizes Ketoreductases (KREDs) or chiral borane catalysts to achieve high enantioselectivity (>99% ee).
However, "high" is not "absolute." The remaining (S)-enantiomer and potential degradation into the corresponding epoxide (1-(2-chlorophenyl)oxirane) under basic conditions require a reference standard that has been characterized for both chiral purity and chemical stability .
Diagram 1: Synthesis & Impurity Logic
Caption: Synthesis pathway highlighting the stereoselective reduction and potential degradation risk (epoxide formation).
Comparative Analysis: CRM vs. Alternatives
The following table contrasts the three common grades of reference standards available for this molecule.
Table 1: Reference Standard Performance Matrix
| Feature | Certified Reference Material (CRM) | Research Grade (Commercial) | In-House Standard (Crude) |
| Primary Use | GMP Release Testing, Method Validation | Early R&D, Route Scouting | Reaction Monitoring (TLC/HPLC) |
| Assay (Mass Balance) | 99.8% ± 0.3% (w/w) | ~97-98% (Area %) | Variable |
| Chiral Purity (ee%) | >99.9% (Confirmed by Chiral HPLC) | >98% (Often unverified) | Unknown (Racemic) |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's CoA only | None |
| Water Content | Quantified (KF Titration) | "Loss on Drying" (Imprecise) | Not tested |
| Risk Factor | Low (Defensible in Audits) | Medium (Batch-to-batch variance) | High (False positives/negatives) |
Key Insight: A Research Grade standard with 98% purity may contain up to 2% of the (S)-enantiomer or the des-bromo impurity. If your acceptance criterion for the (S)-impurity in the final drug substance is <0.5%, using a standard that already contains 2% impurity makes accurate quantification mathematically impossible.
Experimental Validation: Chiral HPLC Protocol
To validate the quality of the (R)-enantiomer standard, we employ a self-validating Chiral HPLC method. This protocol separates the enantiomers based on their interaction with a polysaccharide-based stationary phase.[1][2]
Methodology: Enantiomeric Separation
-
Column: Daicel CHIRALCEL® OD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) [98 : 2 v/v].
-
Flow Rate: 0.6 mL/min (Isochratic).
-
Detection: UV @ 210 nm (Maximal absorption for the phenyl ring).
-
Temperature: 25°C.
-
Sample Diluent: Mobile Phase (prevents solvent shock).
Diagram 2: Analytical Workflow for Purity Determination
Caption: Logical workflow for determining enantiomeric excess using Chiral HPLC.
Expected Results & Causality
-
Retention Times: The (S)-enantiomer typically elutes first (~18-20 min) followed by the (R)-enantiomer (~22-25 min) due to stronger interaction of the (R)-isomer with the chiral selector in the OD-H column [1].
-
Resolution (Rs): A qualified standard must yield Rs > 2.0 to ensure baseline separation.
-
Self-Validation: If the reference standard peak shows "shouldering" or a split apex, it indicates either racemizaton of the standard (instability) or column degradation.
Data Simulation: The Cost of Low Purity
The following data illustrates the impact of using a lower-quality standard when quantifying the (S)-impurity in a Remimazolam intermediate batch.
Scenario: You are testing a production batch that actually contains 0.10% (S)-impurity.
Table 2: Impact of Standard Purity on Result Accuracy
| Standard Used | Standard True ee% | Standard (S)-Impurity Content | Calculated Result for Batch | Error Magnitude |
| High-Purity CRM | 99.98% | 0.02% | 0.10% | 0% (Accurate) |
| Commercial Grade | 99.00% | 1.00% | < Limit of Detection | False Negative |
| Degraded Standard | 95.00% | 5.00% | -4.9% (Theoretical) | Invalid Assay |
Analysis: When the standard contains more impurity than the sample, the integrator cannot correctly baseline the impurity peak, often leading to negative values or "Not Detected" results, causing a batch with 0.10% impurity to be falsely released.
Handling & Stability Guidelines
To maintain the integrity of the (R)-2-Bromo-1-(2-chlorophenyl)ethanol standard:
-
Avoid Bases: Even weak bases can trigger the intramolecular displacement of the bromide by the hydroxyl group, forming the epoxide.
-
Solvent Choice: Dissolve in neutral solvents (Hexane/IPA). Avoid protic solvents with high pH.
-
Storage: Store at -20°C under Argon. Halohydrins are light-sensitive; amber vials are mandatory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25324199, (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol. Retrieved from [Link]
-
Axios Research. (2025). Reference Standard: 2-bromo-1-(2-chlorophenyl)ethanol (CAS 72702-57-9).[3][4] Retrieved from [Link]
-
Phenomenex. (2025). Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
Comparative Guide: Optical Rotation and Enantiomeric Purity of Pure (R)-2-Bromo-1-(2-chlorophenyl)ethanol
Executive Summary
For researchers and drug development professionals synthesizing complex Active Pharmaceutical Ingredients (APIs)—particularly
This guide objectively compares the performance of pure (R)-2-Bromo-1-(2-chlorophenyl)ethanol synthesized via biocatalysis against traditional chemical reduction alternatives. Furthermore, it outlines a self-validating analytical protocol combining digital polarimetry and chiral High-Performance Liquid Chromatography (HPLC) to ensure rigorous quality control.
The Mechanistic Role of Enantiomeric Purity
The spatial arrangement of the hydroxyl group at the chiral center of (R)-2-Bromo-1-(2-chlorophenyl)ethanol is non-negotiable for downstream receptor binding. In the synthesis of
Causality in Measurement: Enantiomeric excess (
-
Chiral HPLC confirms the ratio of (R) to (S) enantiomers.
-
Optical Rotation confirms the absence of achiral impurities (e.g., inorganic salts or residual solvents). If a batch shows
on HPLC but a suppressed value, it immediately flags the presence of UV-transparent achiral contaminants diluting the bulk sample.
Comparative Performance: Synthesis Alternatives
Optically active 2-halo-1-arylethanols are typically obtained through the asymmetric reduction of prochiral ketones [1]. The choice of synthetic route drastically impacts both the yield and the optical rotation of the final product.
Below is a comparative analysis of pure (R)-2-Bromo-1-(2-chlorophenyl)ethanol produced via three distinct reduction pathways. (Note: The benchmark specific rotation value of
Table 1: Performance Comparison of Synthesis Alternatives
| Synthesis Method | Catalyst / Reagent | Enantiomeric Excess ( | Specific Rotation | Impurity Profile |
| Biocatalytic Reduction | TeSADH / KRED (Engineered) | > 99.5% | -42.5° | Trace biologicals (easily removed via extraction). |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-based Noyori Catalyst | 98.0% | -41.7° | Heavy metal (Ru) residue requiring scavenging. |
| CBS Reduction | Borane / Oxazaborolidine | 95.0% | -40.4° | Boron residues; higher risk of over-reduction. |
Expert Insight: Biocatalytic reduction using engineered Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) or Ketoreductases (KREDs) follows anti-Prelog’s rule to yield highly enantiopure halohydrins [1]. This enzymatic approach eliminates the heavy metal contamination inherent in Noyori ATH, making it the superior choice for API manufacturing [2].
Comparison of synthetic pathways and their impact on enantiomeric excess (ee).
Experimental Methodology: A Self-Validating Protocol
To ensure the scientific integrity of the (R)-2-Bromo-1-(2-chlorophenyl)ethanol batch, perform the following self-validating workflow.
Protocol A: Digital Polarimetry (USP <781> Standard)
Optical rotation is highly sensitive to concentration, solvent, and temperature. Methanol (MeOH) is selected as the solvent because it prevents the aggregation of halohydrins, ensuring linear Biot's law behavior [3].
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 100.0 mg of (R)-2-Bromo-1-(2-chlorophenyl)ethanol using an analytical balance.
-
Dissolution: Transfer the solid to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade Methanol to achieve a concentration of
g/100 mL. -
Cell Loading: Rinse a 100 mm (1 dm) polarimeter cell twice with the sample solution. Fill the cell slowly to avoid trapping air bubbles, which scatter the sodium D-line (589 nm) light.
-
Measurement: Place the cell in a digital polarimeter stabilized at 20.0 °C. Record the observed rotation (
). -
Calculation: Calculate specific rotation using the formula:
(Where is path length in dm, and is concentration in g/100 mL).
Protocol B: Chiral HPLC Validation
While polarimetry confirms bulk purity, Chiral HPLC confirms the exact enantiomeric ratio. A cellulose-based stationary phase (e.g., Chiralcel OD-H) is chosen because its carbamate linkages provide excellent
Step-by-Step Procedure:
-
System Setup: Equip the HPLC with a Daicel Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) and a UV detector set to 220 nm.
-
Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (90:10 v/v). Degas thoroughly.
-
Flow Rate & Temp: Set flow rate to 1.0 mL/min and column temperature to 25 °C.
-
Injection: Inject 10 µL of a 1 mg/mL sample solution.
-
Analysis: The (R)-enantiomer typically elutes first, followed by the (S)-enantiomer. Calculate
using area normalization:
Self-validating analytical workflow combining polarimetry and chiral HPLC.
Conclusion
For the synthesis of critical APIs, sourcing or synthesizing (R)-2-Bromo-1-(2-chlorophenyl)ethanol via biocatalytic reduction offers superior enantiomeric purity (
References
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega (2024).[Link]
-
Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI Catalysts (2024).[Link]
Identifying 2-chlorostyrene oxide impurity in 2-Bromo-1-(2-chlorophenyl)ethanol
An In-Depth Guide to the Identification and Control of 2-Chlorostyrene Oxide in 2-Bromo-1-(2-chlorophenyl)ethanol
A Senior Application Scientist's Guide for Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of drug safety and efficacy. Intermediates such as 2-Bromo-1-(2-chlorophenyl)ethanol are critical building blocks where the impurity profile can significantly impact the final API. This guide provides a comprehensive comparison of methods to identify, quantify, and remove a critical process impurity: 2-chlorostyrene oxide. We will delve into the mechanistic basis for its formation, compare state-of-the-art analytical techniques for its detection, and evaluate practical purification strategies, all within the context of global regulatory expectations.
The Significance of Impurity Control: A Regulatory Overview
Regulatory bodies worldwide, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] The ICH Q3A(R2) guideline, in particular, mandates the reporting, identification, and qualification of impurities.[3][4]
Organic impurities, which include by-products, intermediates, and degradation products, are of primary concern.[2] Furthermore, certain structural motifs, such as epoxides, are flagged as potential DNA-reactive (mutagenic) impurities. For these, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) approach, often limiting acceptable intake to as low as 1.5 µ g/day for chronic exposure.[5][6][7] Given that 2-chlorostyrene oxide is an epoxide, its presence, even at trace levels, necessitates rigorous control and highly sensitive analytical monitoring.[8]
Part 1: Mechanistic Insight into the Formation of 2-Chlorostyrene Oxide
A thorough understanding of the reaction mechanism is the first line of defense in controlling impurity formation. 2-Bromo-1-(2-chlorophenyl)ethanol is typically synthesized via the reduction of the corresponding α-bromoketone, 2-bromo-1-(2-chlorophenyl)ethanone.
The primary impurity, 2-chlorostyrene oxide, is a classic example of a process-related impurity formed from the starting material or the product itself. It arises from the intramolecular cyclization of the 2-bromo-1-(2-chlorophenyl)ethanol product. This reaction, a variation of the Williamson ether synthesis, is base-catalyzed. Trace amounts of basic residues or specific pH conditions during workup or storage can deprotonate the hydroxyl group, which then acts as an internal nucleophile, displacing the adjacent bromide to form the stable three-membered epoxide ring.
Part 2: A Comparative Guide to Analytical Detection Methods
The choice of analytical technique is critical for the accurate and sensitive quantification of 2-chlorostyrene oxide. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity on a stationary phase. | Separation based on boiling point and polarity; detection by mass. | Separation by HPLC, highly selective and sensitive detection by MS. |
| Limit of Detection (LOD) | ~5-10 ppm (ng/mL) | ~0.1-1 ppm (ng/mL) | <0.1 ppm (pg/mL) |
| Limit of Quantitation (LOQ) | ~15-30 ppm (ng/mL) | ~0.5-3 ppm (ng/mL) | <0.5 ppm (pg/mL) |
| Pros | - Robust and widely available.- Good for routine analysis.- Non-destructive. | - High sensitivity.- Provides structural information (mass spectrum).- Excellent for volatile impurities. | - Highest sensitivity and selectivity.- Unambiguous identification.- Ideal for genotoxic impurity analysis. |
| Cons | - Lower sensitivity than MS methods.- Potential for co-elution with other impurities. | - Requires derivatization for non-volatile analytes.- Potential for thermal degradation of the analyte. | - Higher equipment cost and complexity.- Matrix effects can suppress ion signals. |
| Best For | Routine process monitoring where impurity levels are expected to be above ~50 ppm. | Trace-level analysis and structural confirmation when thermal stability is not an issue. | Meeting stringent regulatory limits for potentially genotoxic impurities (e.g., ICH M7). |
Given the potential genotoxicity of the epoxide, an LC-MS method is the authoritative choice for ensuring compliance with strict regulatory limits.
Recommended Analytical Workflow
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is designed to achieve a Limit of Quantitation (LOQ) appropriate for controlling a potentially genotoxic impurity.
1. Materials and Reagents:
-
Reference Standard: 2-Chlorostyrene oxide (certified standard).
-
Sample: 2-Bromo-1-(2-chlorophenyl)ethanol batch to be tested.
-
Solvents: Acetonitrile (ACN) and water (LC-MS grade).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
2. Instrumentation:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
4. Mass Spectrometer Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 155.0 (for [M+H]⁺ of 2-chlorostyrene oxide).
-
Product Ion (Q3): m/z 119.0 (fragment ion, specific transition to be optimized).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
5. Procedure:
-
Standard Preparation: Prepare a stock solution of 2-chlorostyrene oxide in ACN. Perform serial dilutions to create calibration standards ranging from 0.1 to 10 ppm.
-
Sample Preparation: Accurately weigh and dissolve 100 mg of 2-Bromo-1-(2-chlorophenyl)ethanol in 10 mL of 50:50 ACN:Water to achieve a 10 mg/mL solution.
-
Analysis: Inject the blank (diluent), calibration standards, and sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards. Determine the concentration of 2-chlorostyrene oxide in the sample solution from this curve.
Part 3: Comparative Guide to Purification Strategies
Should the level of 2-chlorostyrene oxide exceed the acceptable limit, an effective purification strategy is required. The two most viable options for this intermediate are recrystallization and column chromatography.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the product and impurity in a solvent at different temperatures.[9] | Differential partitioning of components between a stationary and a mobile phase. |
| Efficiency | Highly effective if a suitable solvent is found where the impurity is either very soluble or very insoluble.[10] | Very high resolving power; can separate closely related compounds. |
| Scalability | Excellent; easily scaled from lab to industrial production. | Can be challenging and costly to scale up (large solvent volumes, packing material). |
| Cost | Generally lower cost (solvents, equipment). | Higher cost (silica gel, large solvent volumes, specialized equipment). |
| Solvent Consumption | Moderate, and solvent can often be recycled. | Very high. |
| Best For | Large-scale purification where a suitable single or mixed-solvent system is identified.[11] | Small-scale purification, difficult separations, or when recrystallization is ineffective. |
For cost-effective, large-scale manufacturing, recrystallization is the preferred method.[12]
Recommended Purification Workflow
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ikev.org [ikev.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. J-STAR Research: Expert Genotoxic Impurity Services [jstar-research.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. mt.com [mt.com]
Safety Operating Guide
2-Bromo-1-(2-chlorophenyl)ethan-1-ol proper disposal procedures
Comprehensive Disposal and Management Protocol for 2-Bromo-1-(2-chlorophenyl)ethan-1-ol
2-Bromo-1-(2-chlorophenyl)ethan-1-ol (CAS: 72702-57-9) is a halogenated aromatic alcohol frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1][2]. Because this molecule contains both bromine and chlorine atoms, its disposal is heavily regulated. Improper disposal not only poses severe environmental and health risks but also violates federal Resource Conservation and Recovery Act (RCRA) mandates[3].
As a laboratory professional, you maintain "cradle-to-grave" responsibility for this material[3]. This guide provides the authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
Waste Characterization and Causality
Before executing a disposal plan, one must understand why specific protocols are required. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol is classified as a Halogenated Organic Waste .
Structurally related halogenated ethanols exhibit acute toxicity (harmful if swallowed, inhaled, or absorbed through the skin) and act as severe skin, eye, and respiratory irritants[4][5]. Furthermore, when subjected to thermal degradation, compounds containing halogens generate highly toxic and corrosive acid gases, specifically hydrogen chloride (HCl) and hydrogen bromide (HBr)[6].
Because of these emission profiles, halogenated wastes cannot be disposed of via standard fuel blending for cement kilns, which typically require halogen-free materials with high caloric values[7]. Instead, they must be routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with high-temperature rotary kiln incinerators and caustic scrubbing systems[7][8].
Table 1: Quantitative & Regulatory Waste Parameters
| Parameter | Specification / Requirement | Operational Impact |
| Waste Classification | Halogenated Organic Waste | Must be strictly segregated from non-halogenated solvents[9]. |
| Regulatory Framework | EPA RCRA Subtitle C | Requires manifest tracking and LDR (Land Disposal Restriction) compliance[3][10]. |
| Incineration Temperature | > 1,100 °C for ≥ 2 seconds | Required to completely destroy carbon-halogen bonds and prevent dioxin/furan formation[11]. |
| Emission Control | Caustic Scrubbing Required | Neutralizes HCl and HBr gases generated during combustion[7][8]. |
| Disposal Cost Factor | ~2x higher than non-halogenated | Economic imperative to minimize cross-contamination[9]. |
Step-by-Step Laboratory Disposal Methodology
The following protocol must be implemented at the point of waste generation to ensure safety and regulatory compliance.
Step 1: Strict Segregation
-
Action: Deposit all waste containing 2-Bromo-1-(2-chlorophenyl)ethan-1-ol (including reaction filtrates, contaminated wash solvents, and expired stock) exclusively into a designated "Halogenated Organic Waste" container.
-
Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) contaminates the entire bulk container, forcing the waste management facility to treat the entire volume via expensive high-temperature incineration rather than cheaper fuel blending[7][9].
Step 2: Primary Containment
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a PTFE-lined metal safety can[9].
-
Causality: Halogenated organics can degrade certain plastics over time. The container must feature a secure, vapor-tight closure (e.g., a vented safety cap) to prevent the fugitive emission of volatile organic compounds (VOCs) into the laboratory atmosphere. The lid must remain closed at all times unless actively adding waste[9].
Step 3: RCRA-Compliant Labeling
-
Action: Immediately upon the first drop of waste entering the container, affix a standardized hazardous waste tag. The tag must explicitly state the words "Hazardous Waste"[9].
-
Action: List "2-Bromo-1-(2-chlorophenyl)ethan-1-ol" and any other solvents present (e.g., Dichloromethane) with their approximate percentages. Check the hazard boxes for "Toxic" and "Irritant".
-
Causality: Federal law dictates that TSDFs cannot accept "Unknown" wastes[9]. Accurate chemical profiling ensures the TSDF operators apply the correct thermal treatment parameters.
Step 4: Storage and EHS Transfer
-
Action: Store the active waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, utilizing secondary containment (e.g., a spill tray) to capture potential leaks.
-
Action: Once the container reaches capacity (or the regulatory time limit is approached), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport hazardous waste off-site yourself.
Ultimate Disposal Workflow (TSDF Processing)
Once EHS transfers the waste to a licensed hazardous waste contractor, it undergoes a highly controlled destruction process.
Workflow for the segregation, collection, and ultimate disposal of halogenated organic waste.
At the TSDF, the waste is analyzed and bulked. Because the halogen content exceeds 1%, the waste is injected into a rotary kiln incinerator operating at a minimum of 1,100 °C[11]. This extreme thermal environment cleaves the carbon-halogen bonds, converting the organic backbone into carbon dioxide and water. The resulting exhaust gases, which are rich in hydrohalic acids, are immediately passed through a high-efficiency caustic scrubber system to neutralize the acids before the scrubbed gas is released into the atmosphere[7][8].
References
-
PubChem. "2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064". National Institutes of Health. Available at: [Link]
-
AllSource Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste". Available at:[Link]
-
Angene Chemical. "Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol". Available at: [Link]
-
Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air". American Chemical Society. Available at: [Link]
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]
-
USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance". Available at: [Link]
-
Environmental Protection Agency (Ireland). "Compliance with Article 50 of the IED (Waste Incineration)". Available at:[Link]
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 11. epawebapp.epa.ie [epawebapp.epa.ie]
Personal protective equipment for handling 2-Bromo-1-(2-chlorophenyl)ethan-1-ol
Executive Summary & Chemical Context
2-Bromo-1-(2-chlorophenyl)ethan-1-ol (CAS: 72702-57-9) is a halogenated benzylic alcohol derivative.[1] While often used as a chiral building block in pharmaceutical synthesis (e.g., for platelet aggregation inhibitors), it poses significant handling challenges due to its structural relationship to
Immediate Hazard Classification:
-
Primary Threat: Severe Skin/Eye Irritant & Potential Corrosive.[2]
-
Secondary Threat: Potential Alkylating Agent (due to the
-bromo moiety). -
Operational Status: Handle as a Lachrymator (tear-inducing agent) until specific batch data proves otherwise, as its precursor (2-bromo-2'-chloroacetophenone) is a potent lachrymator.
The Threat Matrix: Mechanism of Toxicity
To select the correct PPE, one must understand the mechanism of injury. This molecule is not merely "toxic"; it is chemically reactive.[2]
-
Electrophilic Attack: The carbon atom attached to the bromine is highly electrophilic. Upon contact with biological tissue, it can undergo nucleophilic substitution (
) with protein residues (cysteine/lysine) or DNA. -
Epoxide Formation: Under physiological pH,
-halo alcohols can spontaneously cyclize to form epoxides (styrene oxide derivatives), which are potent mutagens and sensitizers. -
Consequence: Standard latex gloves offer zero protection. Thin nitrile offers only momentary splash protection.
The PPE Defense System (Barrier Protocol)
The following PPE standards are non-negotiable for handling >50 mg quantities.
A. Ocular Defense[3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Prohibited: Standard safety glasses. Vapors from
-halo compounds can bypass side shields, causing severe lacrimation and temporary blindness. -
Escalation: If handling >5g or working outside a hood (emergency only), add a Face Shield .
B. Dermal Defense (Glove Strategy)
Halogenated compounds permeate standard nitrile rubber rapidly. A "Double-Barrier" strategy is required.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (High Dexterity) | 4 mil | Comfort & sweat absorption. Last line of defense. |
| Outer | Laminate (Silver Shield/4H) | ~2.7 mil | Impermeable Barrier. Resists permeation for >4 hours. |
| Alt. Outer | Extended Cuff Nitrile | >8 mil | Acceptable only for rapid, small-scale (<100mg) transfers. |
Critical Rule: If the outer glove is splashed, do not wipe it. Change it immediately. The permeation clock starts the moment of contact.
C. Respiratory Defense[3][4]
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: N95 masks are useless against these vapors.
-
Operational Workflows
Visualization: PPE Decision Logic
The following logic gate determines the required safety posture based on operation scale.
Caption: PPE escalation logic based on quantity and engineering controls.
Protocol: The "Zero-Exposure" Weighing Method
Weighing is the highest-risk step for inhalation and surface contamination.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan only during the 5-second reading, but keep the sash down.
-
Taring: Tare the receiving flask (containing solvent if possible) before adding the solid.
-
Transfer: Use a disposable anti-static spatula.
-
The "Sandwich" Technique:
-
Place the weigh boat on a Kimwipe.
-
After weighing, wipe the spatula with the Kimwipe.
-
Fold the Kimwipe over the spatula and dispose of both as solid hazardous waste immediately.
-
-
Solubilization: Dissolve the solid immediately. The solution form is generally less volatile (depending on solvent) but more easily absorbed through skin.
Emergency & Disposal Procedures
Spill Response (Solid or Solution)
-
Evacuate: If the spill is >10mL or >1g outside a hood, evacuate the lab immediately. The lachrymatory effect can be delayed.[3][4]
-
PPE Up-Armor: Don Silver Shield gloves and a respirator before re-entering.
-
Neutralization:
-
Do not just wipe up. Treat the area with a solution of 10% Sodium Thiosulfate or dilute aqueous ammonia . This nucleophilic solution will displace the bromine, converting the toxin into a benign thioether or amine derivative.
-
Wait time: Allow the neutralizer to sit for 15 minutes.
-
-
Cleanup: Absorb with vermiculite. Dispose of as halogenated chemical waste.
Waste Disposal[3][5][6]
-
Segregation: Must be separated from oxidizers (e.g., nitric acid) to prevent the formation of toxic brominated gases.
-
Labeling: Clearly mark as "Halogenated Organic - Toxic/Irritant."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk).
Visualization: Emergency Response Workflow
Caption: Decision flow for spill containment and neutralization.
References
-
PubChem. (n.d.).[1] 2-Bromo-1-(2-chlorophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
OSHA. (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
